SK-216
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H31NNa2O6 |
|---|---|
分子量 |
535.5 g/mol |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);; |
InChI 键 |
RNZHQNXNGPDCDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na] |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of SK-216 in Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and Its Inhibition
SK-216: A Specific PAI-1 Inhibitor
Quantitative Data on PAI-1 Inhibition
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | PAI-1 | Not Specified in articles | 44 | International Patent WO04/010996[1][2][3][4] |
Putative Mechanism of Action of this compound
Interaction with the Flexible Joint Region
Allosteric Inhibition
The following diagram illustrates the potential inhibitory pathways of this compound based on these putative mechanisms.
Experimental Protocols
PAI-1 Activity Assay (General Chromogenic Method)
Principle: This assay measures the residual activity of a known amount of tPA or uPA after incubation with a sample containing PAI-1. The remaining active plasminogen activator converts plasminogen to plasmin, which then cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity.
Materials:
-
Recombinant human tPA or uPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl buffer with Tween 20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
Add a solution containing plasminogen and the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at timed intervals.
-
The rate of color development is proportional to the residual plasminogen activator activity.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay is used to assess the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The extent of tube formation can be quantified and used to evaluate the pro- or anti-angiogenic effects of test compounds.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound
-
VEGF (as a pro-angiogenic stimulus)
-
Calcein AM (for fluorescent visualization of tubes)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.
-
Treat the HUVECs with various concentrations of this compound, along with a positive control (e.g., VEGF) and a vehicle control.
-
Seed the treated HUVECs onto the solidified basement membrane extract in the 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several hours (typically 4-18 hours).
-
After incubation, the cells can be stained with Calcein AM for visualization.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the HUVEC tube formation assay.
In Vivo Studies and Therapeutic Implications
Preclinical studies have demonstrated the in vivo efficacy of this compound in various disease models.
Anti-Tumor and Anti-Angiogenic Effects
Anti-Fibrotic Effects
Conclusion
References
- 1. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Association between Plasminogen Activator Inhibitor-1 and Osimertinib Tolerance in EGFR-Mutated Lung Cancer via Epithelial–Mesenchymal Transition [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The reactive-center loop of active PAI-1 is folded close to the protein core and can be partially inserted - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TK216: A Dual-Mechanism Inhibitor Targeting Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ewing Sarcoma is a devastating pediatric bone and soft tissue cancer driven by a specific chromosomal translocation, most commonly resulting in the EWS-FLI1 fusion oncoprotein.[1] This aberrant transcription factor is critical for tumor progression, making it a prime target for therapeutic intervention. TK216 emerged as a promising small molecule designed to directly inhibit the oncogenic activity of EWS-FLI1.[2] Preclinical and clinical studies have elucidated its mechanism and efficacy, while also revealing a more complex pharmacological profile than initially understood.
This technical guide provides a detailed overview of TK216, focusing on its dual mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. While direct modulation of the tumor microenvironment by TK216 is not extensively documented, this guide will infer potential impacts based on its primary cytotoxic and signaling effects.
Core Mechanism of Action
TK216 was initially developed to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a necessary partner for its transcriptional activity.[2][3] This interaction is crucial for driving the oncogenic gene expression program that leads to Ewing Sarcoma.[1] More recent evidence, however, has unveiled a second, potent mechanism: TK216 also functions as a microtubule destabilizing agent.[4][5] This dual action contributes to its cytotoxic effects and explains its observed synergy with other microtubule-targeting agents like vincristine.[4]
Inhibition of the EWS-FLI1/RHA Interaction
The EWS-FLI1 fusion protein acts as an aberrant transcription factor, and its interaction with RHA is essential for its function.[1] TK216 was designed to bind to EWS-FLI1, thereby preventing its association with RHA and inhibiting the transcription of downstream target genes responsible for cell proliferation and survival.[2]
Microtubule Destabilization
Subsequent research has shown that TK216 also acts as a microtubule destabilizing agent.[4][5] This activity is independent of EWS-FLI1 expression, explaining the observed anti-cancer effects of TK216 in cell lines that do not harbor this fusion protein.[4] This mechanism also provides a rationale for the synergistic anti-tumor activity observed when TK216 is combined with vincristine, another microtubule inhibitor that binds to a different site on tubulin.[4]
Signaling Pathways and Experimental Workflows
EWS-FLI1 Signaling Pathway and TK216's Intended Point of Intervention
Caption: Intended mechanism of TK216 in disrupting the EWS-FLI1 signaling pathway.
TK216's Microtubule Destabilizing Effect and Experimental Workflow for its Discovery
Caption: Logical workflow leading to the discovery of TK216's effect on microtubules.
Quantitative Data
Preclinical In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [6] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [6] |
| A4573 | Ewing Sarcoma | Dose-dependent inhibition observed | [6] |
| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 0.375 | [7] |
| GCB-DLBCL | Diffuse Large B-cell Lymphoma | 0.374 | [7] |
| MCL | Mantle Cell Lymphoma | 0.339 | [7] |
| MZL | Marginal Zone Lymphoma | 0.292 | [7] |
| CLL | Chronic Lymphocytic Leukemia | 1.112 | [7] |
| PMBCL | Primary Mediastinal B-cell Lymphoma | 0.547 | [7] |
| CTCL | Cutaneous T-cell Lymphoma | 0.645 | [7] |
| PTCL-NOS | Peripheral T-cell Lymphoma, Not Otherwise Specified | 0.436 | [7] |
| ALCL | Anaplastic Large Cell Lymphoma | 0.193 | [7] |
| Canine DLBCL | Canine Diffuse Large B-cell Lymphoma | 0.815 | [7] |
Preclinical In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| TMD-8 Xenograft | TK216 (100 mg/kg, p.o., twice daily for 13 days) | Tumor growth inhibition | [6] |
| SK-N-MC (Ewing Sarcoma) Xenograft | Etoposide followed by TK216 (25 mg/kg or 50 mg/kg QD for 37 days) | Efficacy similar to but less sustained than entinostat. Toxicity observed at both doses. | [8] |
Clinical Efficacy (Phase 1/2 Study NCT02657005)
| Parameter | Value | Reference |
| Patient Population | Relapsed/Refractory Ewing Sarcoma | [9][10][11] |
| Total Patients Enrolled | 85 | [10][11] |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day as a 14-day continuous infusion | [10][11] |
| Overall Clinical Benefit Rate (CR+PR+SD) at RP2D | 46.4% | [9][12] |
| Complete Response (CR) at RP2D | 7.1% | [9][12] |
| Stable Disease (SD) at RP2D | 39.3% | [9][12] |
| Median Duration of Stable Disease | 113 days (range 62-213) | [9][12] |
| 6-month Progression-Free Survival (Cohorts 9 & 10) | 11.9% | [10][11] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Various cancer cell lines, including Ewing Sarcoma (A4573) and lymphoma cell lines.[6][7]
-
Treatment: Cells were treated with varying concentrations of TK216 (e.g., 0.03 µM to 1 µM) for specified durations (e.g., 24-72 hours).[6]
-
Analysis: Cell proliferation was assessed using standard methods such as MTT or CellTiter-Glo assays to determine the half-maximal inhibitory concentration (IC50). Apoptosis was evaluated by measuring cleaved Caspase-3 levels.[6]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL2gr-null).[8]
-
Tumor Implantation: Human cancer cells (e.g., TMD-8 or SK-N-MC) were injected subcutaneously or into the relevant tissue.[6][8]
-
Treatment Regimen: Once tumors reached a specified volume, mice were treated with TK216 (e.g., 100 mg/kg orally, twice daily) or a combination regimen.[6][8]
-
Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Animal weight and overall health were monitored for toxicity.[6][8]
Phase 1/2 Clinical Trial (NCT02657005)
-
Study Design: An open-label, multicenter, dose-escalation (3+3 design) and dose-expansion study.[10][11]
-
Patient Population: Patients aged 8 years and older with relapsed or refractory Ewing Sarcoma.[13]
-
Intervention: TK216 administered as a continuous intravenous infusion for durations of 7, 10, 14, or 28 days. Vincristine could be added after the second cycle.[10][11]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TK216.[13]
-
Secondary Objectives: To assess the safety profile, pharmacokinetics, and anti-tumor activity of TK216.[13]
-
Tumor Response Evaluation: Assessed by MRI according to RECIST v1.1 criteria.[13]
Modulation of the Tumor Microenvironment (TME)
Direct studies on the effect of TK216 on the TME are limited. However, based on its known mechanisms, we can infer potential indirect effects:
-
Induction of Apoptosis: By inducing apoptosis in tumor cells, TK216 could lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This, in turn, could potentially stimulate an anti-tumor immune response by recruiting and activating immune cells within the TME.
-
Disruption of Angiogenesis: Microtubule-destabilizing agents can interfere with endothelial cell function and inhibit angiogenesis. While not directly studied for TK216, this is a known class effect that could impact the tumor vasculature.
-
Alteration of Cytokine Profile: The widespread cell death induced by TK216 could alter the cytokine and chemokine milieu within the TME, potentially influencing the infiltration and function of various immune cell subsets.
Further research is warranted to specifically investigate the impact of TK216 on the cellular and molecular components of the Ewing Sarcoma tumor microenvironment.
Conclusion and Future Directions
TK216 is a novel anti-cancer agent with a unique dual mechanism of action, targeting both the EWS-FLI1 oncoprotein and microtubule dynamics. While it has shown modest activity in heavily pre-treated Ewing Sarcoma patients, its full potential, particularly in combination therapies, is still being explored. The discovery of its microtubule-destabilizing properties has provided a new lens through which to interpret its clinical activity and has opened up new avenues for rational combination strategies. Future research should focus on elucidating the direct effects of TK216 on the tumor microenvironment to better understand its overall anti-tumor activity and to identify potential biomarkers for patient selection. As of late 2024, the clinical development of TK216 has been discontinued (B1498344) by Oncternal Therapeutics, but the knowledge gained from its investigation provides valuable insights for the development of future targeted therapies for Ewing Sarcoma and other cancers.[14]
References
- 1. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. businesswire.com [businesswire.com]
- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 4. biorxiv.org [biorxiv.org]
- 5. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TK216 is an ETS Transcription Factor Inhibitor for Treatment of Ewing Sarcoma | MedChemExpress [medchemexpress.eu]
- 8. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Oncternal Therapeutics Announces Termination of its Clinical Studies and Exploration of Strategic Alternatives - BioSpace [biospace.com]
Investigating the Anti-Angiogenic Properties of SK-216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Mechanism of Action
Signaling Pathway of SK-216 in Anti-Angiogenesis
Caption: Proposed mechanism of this compound's anti-angiogenic action.
Data Presentation
The following tables summarize the quantitative findings on the anti-angiogenic effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Anti-Angiogenic Effects of this compound on HUVECs
| Assay | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | This compound | Data not available | Inhibition of VEGF-induced tube formation | [1][2][6] |
| Cell Migration | HUVEC | This compound | Data not available | Inhibition of VEGF-induced cell migration | [1][2][6] |
| Cell Proliferation | HUVEC | This compound | Data not available | No effect on cell proliferation | [2][6] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound
| Animal Model | Tumor Cell Line | Treatment | Dosage | Primary Endpoint | Result | Reference |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 500 ppm | Subcutaneous tumor size | Significant reduction (dose-dependent trend) | [1][2][4][5][6] |
| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |
| Wild-type mice | B16 Melanoma | This compound in drinking water | 500 ppm | Subcutaneous tumor size | Significant reduction | [1][2][4][5][6] |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 or 500 ppm | Angiogenesis (CD31 staining) | Significant reduction in CD31-positive vessel area | [2][6] |
| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 or 500 ppm | Angiogenesis (CD31 staining) | Significant reduction in CD31-positive vessel area | [2][6] |
| Wild-type mice | Lewis Lung Carcinoma (LLC) | This compound in drinking water | 100 or 500 ppm | Lung metastases | Significant reduction in tumor nodules | [2][5] |
| Wild-type mice | B16 Melanoma | This compound in drinking water | 100 or 500 ppm | Lung metastases | Significant reduction in tumor nodules | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium. Seed the cells onto the solidified matrix.
-
Treatment: Add VEGF to the wells to induce tube formation. In treatment groups, add varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: Workflow for the in vitro HUVEC tube formation assay.
In Vivo Mouse Tumor Model and Angiogenesis Assessment
This model evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.
Materials:
-
Lewis Lung Carcinoma (LLC) or B16 Melanoma cells
-
This compound
-
Animal housing and care facilities
-
Calipers for tumor measurement
-
Immunohistochemistry reagents (e.g., anti-CD31 antibody)
-
Microscope for tissue analysis
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of LLC or B16 melanoma cells into the flank of the mice.
-
Treatment Administration: Administer this compound orally, for example, by dissolving it in the drinking water at specified concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Tissue Collection and Processing: At the end of the study period, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize blood vessels.
-
Angiogenesis Quantification: Capture images of the stained tumor sections and quantify the microvessel density by measuring the CD31-positive area.
Experimental Workflow: In Vivo Angiogenesis Assessment
Caption: Workflow for the in vivo tumor model and angiogenesis assessment.
References
- 1. Treatment rationale and protocol design: an investigator-initiated phase II study of combination treatment of nivolumab and TM5614, a PAI-1 inhibitor for previously treated patients with non-small cell lung cancer - Masuda - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. promocell.com [promocell.com]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
The PAI-1 Inhibitor SK-216 and its Effects on VEGF-Induced Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SK-216 and its Primary Target: PAI-1
The Complex Role of PAI-1 in VEGF Signaling
Effects of this compound on VEGF-Induced Endothelial Cell Functions
The primary evidence for this compound's impact on VEGF-driven angiogenesis comes from in vitro studies using HUVECs.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data on the effects of this compound on VEGF-induced HUVEC functions.
| Assay | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Cell Migration | HUVEC | VEGF | 40 µmol/L | Statistically significant inhibition | [1] |
| Cell Migration | HUVEC | VEGF | 50 µmol/L | Statistically significant inhibition | [1] |
| Tube Formation | HUVEC | VEGF | 30 µmol/L | Statistically significant inhibition | [1] |
| Tube Formation | HUVEC | VEGF | 40 µmol/L | Statistically significant inhibition | [1] |
| Tube Formation | HUVEC | VEGF | 50 µmol/L | Statistically significant inhibition | [1] |
| Cell Proliferation | HUVEC | VEGF | Not specified | No effect | [1] |
Signaling Pathways and Experimental Workflows
VEGF-Induced Signaling Pathway
The following diagram illustrates the canonical VEGF signaling pathway in endothelial cells.
Hypothesized Mechanism of this compound Action
Experimental Workflow: HUVEC Migration Assay (Wound Healing)
The following diagram outlines a typical workflow for a wound healing assay to assess the effect of this compound on VEGF-induced HUVEC migration.
Experimental Workflow: HUVEC Tube Formation Assay
This diagram illustrates the workflow for a tube formation assay to evaluate the impact of this compound on the ability of HUVECs to form capillary-like structures.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the effects of this compound on VEGF-induced angiogenesis.
HUVEC Migration Assay (Wound Healing)
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a T-75 flask with appropriate endothelial cell growth medium until they reach 80-90% confluency.
-
Seeding: Trypsinize the cells and seed them into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wounding: Once the cells have formed a confluent monolayer, create a linear scratch in the center of each well using a sterile p200 pipette tip.
-
Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with endothelial cell basal medium containing 0.5% fetal bovine serum (FBS), VEGF (e.g., 20 ng/mL), and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L). Include a negative control (basal medium only) and a positive control (VEGF only).
-
Imaging (Time 0): Immediately after adding the treatment media, capture images of the wounds in each well using an inverted microscope with a camera.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Imaging (Final Time): After the incubation period, capture images of the same wound areas.
-
Analysis: Quantify the migration of cells into the wound area by measuring the change in the width of the scratch over time. The results can be expressed as a percentage of wound closure relative to the initial wound area.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Trypsinize HUVECs and resuspend them in endothelial cell basal medium containing 0.5% FBS. Perform a cell count and adjust the cell concentration to approximately 1-2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare the final cell suspensions containing VEGF (e.g., 20 ng/mL) and the desired concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µmol/L).
-
Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures using an inverted microscope. Capture images of several random fields for each well.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tube network using angiogenesis analysis software.
Conclusion and Future Directions
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SK-216 on Cancer Cell Invasion and Metastasis: A Technical Guide
Introduction to SK-216 and its Target, PAI-1
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies investigating the anti-invasive and anti-metastatic properties of this compound in various cancer models.
Table 1: In Vitro Effects of this compound on Osteosarcoma Cell Invasion
| Cell Line | Treatment Concentration | Duration | Invasion Inhibition (%) | Effect on Proliferation | Effect on Migration | Reference |
| 143B (Human Osteosarcoma) | 10 µM | 24 hours | Significant Suppression | No significant influence | No significant influence | [2][3] |
| 143B (Human Osteosarcoma) | 30 µM | 24 hours | Dose-dependent suppression | No significant influence | No significant influence | [2][3] |
Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis
| Cancer Model | Animal Model | Treatment | Primary Tumor Volume | Number of Lung Metastases | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | This compound (100 ppm in drinking water) | Reduced | Significantly Reduced | [1][4] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | This compound (500 ppm in drinking water) | Reduced | Significantly Reduced | [4] |
| B16 Melanoma | C57BL/6 Mice | This compound (100 ppm in drinking water) | Reduced | Significantly Reduced | [1][4] |
| B16 Melanoma | C57BL/6 Mice | This compound (500 ppm in drinking water) | Reduced | Significantly Reduced | [4] |
| 143B Human Osteosarcoma | Nude Mice | This compound (Intraperitoneal injection) | No significant influence | Significantly Suppressed | [2][3] |
Mechanism of Action of this compound
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cancer invasion and metastasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5][6][7]
Materials:
-
24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Cancer cell line (e.g., 143B human osteosarcoma)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Coating the Inserts: Thaw Matrigel overnight at 4°C. Dilute Matrigel with cold, serum-free medium and add to the upper chamber of the inserts. Incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts. Add this compound at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Quantification:
-
Remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several microscopic fields. The percentage of invasion inhibition is calculated relative to the untreated control.
-
Experimental Workflow for In Vitro Invasion Assay
Caption: Workflow for the in vitro cancer cell invasion assay.
In Vivo Spontaneous Metastasis Model
This model assesses the effect of this compound on the metastasis of a primary tumor to a secondary site, such as the lungs.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line capable of metastasis (e.g., 143B)
-
This compound
-
Sterile PBS
-
Surgical tools for subcutaneous injection
Procedure:
-
Tumor Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS. Subcutaneously inject the cell suspension into the flank of the mice to form a primary tumor.
-
Treatment: Once the primary tumors are established, begin treatment with this compound. Administration can be through various routes, such as intraperitoneal injection or orally via drinking water, on a predetermined schedule. A control group should receive a vehicle control.
-
Monitoring: Monitor the growth of the primary tumor by measuring its dimensions with calipers at regular intervals.
-
Endpoint and Analysis: After a set period (e.g., 4-6 weeks), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of visible metastatic nodules on the lung surface.
Western Blotting for PAI-1 and MMP-13
Materials:
-
Tumor tissue or cell lysates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Host PAI-1 in the Antitumor Efficacy of SK-216: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Efficacy of SK-216 in Preclinical Cancer Models
The antitumor effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, highlighting the compound's impact on primary tumor growth, metastasis, and angiogenesis.
Table 1: Effect of this compound on Primary Tumor Growth
| Cell Line | Mouse Strain | Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Inhibition | p-value |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Control (water) | 2354.3 ± 559.3 | - | - |
| This compound (100 ppm) | 1566.0 ± 515.9 | 33.5% | < 0.05 | ||
| This compound (500 ppm) | 1125.0 ± 350.1 | 52.2% | < 0.01 | ||
| B16 Melanoma | C57BL/6 | Control (water) | 1850.7 ± 412.3 | - | - |
| This compound (500 ppm) | 980.4 ± 250.6 | 47.0% | < 0.05 |
Data synthesized from published studies.[3][4][5]
Table 2: Effect of this compound on Lung Metastasis
| Cell Line | Mouse Strain | Treatment Group | Mean Number of Lung Nodules ± SEM | % Inhibition | p-value |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Control (water) | 35.2 ± 8.1 | - | - |
| This compound (500 ppm) | 15.6 ± 4.5 | 55.7% | < 0.05 | ||
| B16 Melanoma | C57BL/6 | Control (water) | 42.5 ± 9.8 | - | - |
| This compound (500 ppm) | 21.3 ± 6.2 | 49.9% | < 0.05 |
Data synthesized from published studies demonstrating a significant reduction in metastatic burden.[3][5]
| Mouse Strain | Tumor Cells | Mean Tumor Volume (mm³) ± SEM | Mean Number of Lung Nodules ± SEM |
| Wild-Type | LLC (siControl) | 2410.5 ± 580.2 | 38.4 ± 7.9 |
| Wild-Type | LLC (siPAI-1) | 2355.1 ± 610.7 | 36.9 ± 8.3 |
| PAI-1 -/- | LLC (siControl) | 1250.3 ± 315.4 | 17.2 ± 5.1 |
| PAI-1 -/- | LLC (siPAI-1) | 1280.9 ± 330.1 | 18.1 ± 4.9 |
Table 4: In Vitro Effects of this compound on Endothelial Cell Function
| Assay | Cell Type | Treatment | Result | % Inhibition | p-value |
| Migration Assay | HUVEC | Control | 100% Migration | - | - |
| VEGF (20 ng/mL) | Increased Migration | - | < 0.01 | ||
| VEGF + this compound (10 µM) | Inhibited Migration | ~45% | < 0.05 | ||
| Tube Formation Assay | HUVEC | Control | Basal Tube Formation | - | - |
| VEGF (20 ng/mL) | Enhanced Tube Formation | - | < 0.01 | ||
| VEGF + this compound (10 µM) | Reduced Tube Length | ~50% | < 0.05 |
Data compiled from studies showing the direct anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Subcutaneous Tumor Model
Objective: To evaluate the effect of this compound on the growth of primary tumors in vivo.
Materials:
-
Lewis Lung Carcinoma (LLC) or B16 melanoma cells
-
6- to 8-week-old male C57BL/6 mice
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
This compound
-
Calipers
Procedure:
-
Culture LLC or B16 cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each mouse.
-
Randomly assign mice to control and treatment groups (n=6-8 per group).
-
Administer this compound orally by dissolving it in the drinking water at the desired concentrations (e.g., 100 ppm, 500 ppm). The control group receives regular drinking water.
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Euthanize mice after a predetermined period (e.g., 14-21 days) or when tumors reach a specified size, and excise tumors for further analysis.
Tail Vein Metastasis Model
Objective: To assess the impact of this compound on the formation of lung metastases.
Materials:
-
LLC or B16 melanoma cells
-
6- to 8-week-old male C57BL/6 mice
-
Cell culture medium and PBS
-
This compound
-
Insulin syringes with a 27-gauge needle
Procedure:
-
Prepare a single-cell suspension of LLC or B16 cells in PBS at a concentration of 2.0 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2.0 x 10^5 cells) into the lateral tail vein of each mouse.
-
Provide this compound in the drinking water as described in the subcutaneous tumor model protocol.
-
After 21 days, euthanize the mice and carefully dissect the lungs.
-
Fix the lungs in Bouin's solution to enhance the visibility of metastatic nodules.
-
Count the number of visible tumor nodules on the lung surface under a dissecting microscope.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Transwell inserts (8.0 µm pore size)
-
VEGF
-
This compound
-
Calcein-AM or crystal violet stain
Procedure:
-
Culture HUVECs to sub-confluency and then starve in serum-free medium for 4-6 hours.
-
Add EGM containing VEGF (20 ng/mL) with or without this compound to the lower chamber of the Transwell plate.
-
Resuspend the starved HUVECs in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet or a fluorescent dye like Calcein-AM.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Matrigel or other basement membrane matrix
-
VEGF
-
This compound
-
Calcein-AM
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM containing VEGF (20 ng/mL) with or without this compound.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, stain the cells with Calcein-AM and measure the total tube length or the number of branch points using image analysis software.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
A clear understanding of the experimental design is essential for interpreting the results. The following workflow diagram outlines the key in vivo experiments.
Caption: In vivo experimental workflow.
This workflow illustrates the key steps in the preclinical evaluation of this compound, from the preparation of tumor cells to the final analysis of tumor growth, metastasis, and angiogenesis.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collective cell migration of smooth muscle and endothelial cells: impact of injury versus non-injury stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Differential response to neoadjuvant chemotherapy among 7 triple-negative breast cancer molecular subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on SK-216 in Different Cancer Cell Lines: A Technical Guide
Data Presentation
| Cancer Model | Key Findings | References |
| Lewis Lung Carcinoma (LLC) | Systemic administration of SK-216 reduced the size of subcutaneous tumors and the extent of metastases. This anti-tumor effect is mediated through its interaction with host PAI-1 and is associated with the anti-angiogenic properties of this compound. | [1] |
| B16 Melanoma | Oral administration of this compound in mice with PAI-1-nonsecreting B16 melanoma cells resulted in reduced tumor size and metastasis, indicating the drug's efficacy is not dependent on PAI-1 secretion by the tumor cells themselves. | [1] |
| Human Osteosarcoma (143B cells) | This compound treatment suppressed the invasion activity of 143B osteosarcoma cells in vitro. This was associated with an inhibition of PAI-1 expression and a dose-dependent reduction in Matrix Metalloproteinase-13 (MMP-13) secretion. Notably, this compound did not influence the proliferation or migration of these cells in this study. In a mouse model, intraperitoneal injection of this compound led to a downregulation of PAI-1 expression in primary tumors and suppressed lung metastases without affecting the proliferative activity of tumor cells in the primary lesions. | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound inhibited VEGF-induced migration and tube formation by HUVEC in vitro, demonstrating its anti-angiogenic potential. | [1] |
Signaling Pathways and Mechanisms of Action
References
SK-216: A Technical Guide on its Attenuation of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities. This transition is fundamental in embryonic development and wound healing. However, its aberrant activation in pathological conditions, particularly cancer, is a key driver of tumor invasion, metastasis, and the development of therapeutic resistance.
The hallmarks of EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin, Vimentin, and fibronectin. This phenotypic switch is orchestrated by a complex network of signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway being a principal inducer. Key transcription factors, including Snail, Slug, and Twist, are activated downstream of these pathways and are responsible for executing the EMT program.
SK-216: A Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor
Mechanism of Action: this compound's Effect on EMT
The TGF-β/PAI-1 Axis in EMT
The canonical TGF-β signaling pathway initiates with the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins. Activated Smads translocate to the nucleus and, in conjunction with other transcription factors, regulate the expression of target genes, including those that drive EMT.
Signaling Pathway Diagram
References
- 1. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wcrj.net [wcrj.net]
- 5. Role of plasminogen activator inhibitor-1 (PAI-1) in cancer stem cells - WCRJ [wcrj.net]
- 6. Epithelial-mesenchymal transition induced PAI-1 is associated with prognosis of triple-negative breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 8. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SK-216 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: SK-216 Signaling Pathway
References
Application Notes: Experimental Design Using SNU-216 Gastric Cancer Cell Line
Introduction
The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal transduction pathways.[2][4]
Cell Line Characteristics
A summary of the key characteristics of the SNU-216 cell line is provided below.
| Characteristic | Description | Reference |
| Origin | Human | [2][3] |
| Tissue Source | Metastatic Lymph Node (Stomach Cancer) | [2][3] |
| Morphology | Epithelial-like | [2] |
| Doubling Time | Approximately 36 hours | [3] |
| Key Genetic Feature | TP53 Mutation (p.Val216Met) | [3] |
| Growth Properties | Adherent | [5] |
Experimental Protocols
Protocol 1: Handling and Culturing of SNU-216 Cells
This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-216 cells.
Materials:
-
SNU-216 cells (frozen vial)
-
Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Water bath at 37°C
-
CO2 Incubator (37°C, 5% CO2)
-
Inverted Microscope
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal remains.[6]
-
Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[7]
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Monitor cell growth daily using an inverted microscope.
-
Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.
-
-
Subculturing (Passaging):
-
Subculture the cells when they reach 70-80% confluency.[8]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.
-
Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to aid detachment.[7]
-
Add 8-10 mL of complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.
-
Protocol 2: Cytotoxicity Assay Using MTT
This protocol provides a method to assess the effect of a therapeutic compound (e.g., an inhibitor like SK-216) on the viability of SNU-216 cells.
Materials:
-
SNU-216 cells in logarithmic growth phase
-
Complete Growth Medium
-
Therapeutic compound (e.g., this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count SNU-216 cells as described in Protocol 1.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the therapeutic compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Quantitative Data Summary
| Assay Parameter | Value | Description |
| Seeding Density (96-well plate) | 5 x 10³ cells/well | Optimal for 24-72h proliferation/cytotoxicity assays. |
| Seeding Density (T-75 flask) | 1.5 - 2.0 x 10⁶ cells | Recommended for routine subculturing. |
| Subculture Ratio | 1:3 to 1:6 | Based on achieving 70-80% confluency in 2-4 days. |
| Incubation Conditions | 37°C, 5% CO2 | Standard conditions for mammalian cell culture. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cytotoxicity experiment using the SNU-216 cell line.
Caption: Workflow for SNU-216 cytotoxicity assay.
STAT3 Signaling Pathway in Gastric Cancer
The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Simplified STAT3 signaling pathway in gastric cancer.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Gastric Cancer Cell SNU-216 for Self-destruction - Creative Biolabs [creative-biolabs.com]
- 3. Cellosaurus cell line SNU-216 (CVCL_3946) [cellosaurus.org]
- 4. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects [mdpi.com]
- 5. Characteristics of cell lines established from human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 8. Transcriptomic profiling of 39 commonly-used neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of SK-216 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The optimal concentration of SK-216 can vary depending on the cell type, assay duration, and the specific biological process being investigated. The following table summarizes reported effective concentrations of this compound in various in vitro assays.
| Assay Type | Cell Line | Effective Concentration Range | Notes |
| PAI-1 Inhibition | - | IC50: 44 µM | This is the concentration required to inhibit 50% of PAI-1 activity.[1] |
| HUVEC Tube Formation | HUVEC | 30 - 50 µM | Statistically significant inhibition of VEGF-induced tube formation was observed in this range.[2] |
| HUVEC Migration | HUVEC | 10 - 50 µM | Dose-dependent inhibition of VEGF-induced migration.[2] |
| Cell Invasion | 143B (Human Osteosarcoma) | 25 - 50 µM | Dose-dependent inhibition of cell invasion.[3] |
| Inhibition of TGF-β-induced PAI-1 Expression | A549 (Human Lung Carcinoma) | 50 - 100 µM | Blockade of TGF-β-induced PAI-1 expression.[1] |
| HUVEC Proliferation | HUVEC | Up to 50 µM | No significant effect on VEGF-induced proliferation was observed at these concentrations.[2] |
Experimental Protocols
Below are detailed protocols for key in vitro assays, incorporating the use of this compound. It is crucial to optimize these protocols for your specific experimental conditions.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
VEGF (Vascular Endothelial Growth Factor)
-
96-well plate
-
Calcein AM (optional, for fluorescence imaging)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Treatment: Prepare different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control (DMSO) in a serum-starved medium containing a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Add the treatment solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures under a microscope. For quantification, capture images and measure parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin). If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs or other cell line of interest
-
Complete Growth Medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
VEGF or other chemoattractant
-
6-well or 12-well plates
-
Pipette tip (p200 or p1000) or a dedicated scratch tool
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing different concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control. A positive control with a chemoattractant like VEGF can also be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C.
-
Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Quantification: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cell line of interest (e.g., 143B osteosarcoma cells)
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Serum-free medium
-
Complete Growth Medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet for staining
Protocol:
-
Insert Coating: Thaw the basement membrane matrix and dilute it with serum-free medium. Coat the upper surface of the transwell inserts with the diluted matrix and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the coated inserts.
-
Treatment: Add different concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add complete growth medium (containing serum) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.
-
Quantification: Wash the inserts and allow them to air dry. Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Angiogenesis
References
Application Notes and Protocols: Preparation of SK-216 Stock Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SK-216
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt | |
| Molecular Formula | C29H29NO6Na2 | |
| Molecular Weight | 533.52 g/mol | |
| CAS Number | 654080-03-2 | |
| Appearance | Solid | |
| Solubility | Water (up to 5 mM with gentle warming) |
Preparation of this compound Stock Solution
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in water. The concentration can be adjusted based on specific experimental requirements.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Experimental Protocol
Step 1: Determine the Required Amount of this compound
Calculate the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution using the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 533.52 g/mol = 0.0053352 g = 5.34 mg
Step 2: Weighing this compound
-
Place a sterile conical tube on the analytical balance and tare the balance.
-
Carefully weigh the calculated amount of this compound powder and transfer it into the conical tube.
Step 3: Dissolving this compound
-
Add a portion of the sterile water to the conical tube containing the this compound powder. For a 10 mM stock solution, you can start with approximately 80% of the final volume.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) can be applied. Intermittently vortex the solution until the powder is completely dissolved.
-
Once dissolved, add sterile water to reach the final desired volume.
Step 4: Sterilization
-
To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[3]
Step 5: Aliquoting and Storage
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Stock Solution Preparation Table
The following table provides quick calculations for preparing common concentrations of this compound stock solutions.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.53 mg | 2.67 mg | 5.34 mg |
| 5 mM | 2.67 mg | 13.34 mg | 26.68 mg |
| 10 mM | 5.34 mg | 26.68 mg | 53.35 mg |
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Signaling Pathway Involving PAI-1
References
Application Notes and Protocols: Matrigel Plug Assay for Evaluating the Anti-Angiogenic Effects of SK-216
For Researchers, Scientists, and Drug Development Professionals
Matrigel™, a solubilized basement membrane extract, provides a scaffold for endothelial cell infiltration and the formation of new blood vessels when implanted subcutaneously in mice.[2][5] By incorporating pro-angiogenic factors, a robust vascular network can be induced within the Matrigel™ plug. The effect of therapeutic agents, such as SK-216, on this process can then be quantified. This compound has been shown to limit tumor progression and angiogenesis, making it a compound of interest for anti-angiogenic studies.[1]
This document offers detailed experimental protocols, guidelines for data presentation, and visual diagrams to facilitate the successful execution and interpretation of this assay.
Experimental Protocols
Materials and Equipment
Animals:
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).
Reagents:
-
Growth factor-reduced Matrigel™ (Corning® or equivalent)
-
Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF)
-
Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound
-
Vehicle for this compound (to be determined based on solubility, e.g., DMSO, PBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stains
-
Primary antibody: Anti-CD34 or Anti-CD31 antibody (for endothelial cell staining)
-
Secondary antibody (corresponding to the primary antibody)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Drabkin's Reagent (for hemoglobin quantification)
-
Hemoglobin standard
Equipment:
-
Laminar flow hood
-
Ice bucket and ice
-
Chilled syringes (24-27G needles) and tubes
-
Hemocytometer
-
Centrifuge
-
Microscope with digital camera
-
Spectrophotometer
-
Cryostat or microtome
-
General laboratory equipment
Experimental Workflow Diagram
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of PAI-1 Expression Following SK-216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| SK-216 Concentration (µM) | Mean Relative PAI-1 Expression (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 0 |
| 25 | 60 | 5.2 |
| 50 | 60 | 4.8 |
Data is derived from a study on human osteosarcoma cells and may vary depending on the cell type and experimental conditions.[3]
Signaling Pathway
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human osteosarcoma 143B cells, or other relevant cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50 µM).
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each dish.
-
Cell Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH), or use a total protein stain.
Experimental Workflow
References
Application Notes: In Vitro Tube Formation Assay Using HUVECs and the PAI-1 Inhibitor, SK-216
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis.[1] The ability to modulate angiogenesis is therefore a significant area of interest for therapeutic development. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2][3][4] This assay commonly utilizes Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane extract, such as Matrigel®, which provides the necessary extracellular matrix components for the cells to differentiate and form a tubular network.[5][6][7]
These application notes provide a detailed protocol for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic effects of SK-216.
Data Presentation
The following table summarizes hypothetical quantitative data from a tube formation assay investigating the effect of this compound on HUVEC tube formation. Data is presented as mean ± standard deviation.
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops |
| Vehicle Control (DMSO) | 0 | 12540 ± 850 | 150 ± 15 | 85 ± 9 |
| This compound | 1 | 10230 ± 720 | 118 ± 12 | 62 ± 7 |
| This compound | 10 | 7560 ± 610 | 85 ± 9 | 41 ± 5 |
| This compound | 50 | 4120 ± 450 | 42 ± 6 | 18 ± 4 |
| Positive Control (Suramin) | 100 | 3580 ± 390 | 35 ± 5 | 15 ± 3 |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, e.g., passage 2-6)[10]
-
Endothelial Cell Growth Medium (e.g., EGM™-2)[7]
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Growth factor-reduced Matrigel® Basement Membrane Matrix[5]
-
This compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control for inhibition (e.g., Suramin)
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates[11]
-
Humidified incubator (37°C, 5% CO2)[11]
-
Inverted microscope with a camera[13]
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow Diagram
Caption: Experimental workflow for the HUVEC tube formation assay with this compound.
Step-by-Step Protocol
-
Preparation of Matrigel®-coated Plates:
-
Thaw growth factor-reduced Matrigel® overnight at 4°C on ice.[5]
-
Pre-chill a 96-well plate and pipette tips at -20°C.[5]
-
Using the pre-chilled tips, add 50 µL of thawed Matrigel® to each well of the 96-well plate.[11] Ensure even distribution by gently swirling the plate. Avoid introducing air bubbles.[14]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[10][11]
-
-
HUVEC Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 70-80% confluency.[5][10] It is recommended to use low-passage cells.[10]
-
Prior to the assay, serum-starve the HUVECs for 3-6 hours in a basal medium (without growth factors).[5]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 3 minutes and resuspend the cell pellet in the desired assay medium.[4][11]
-
Perform a cell count and adjust the cell density to 1.0-1.5 x 10^5 cells/mL.
-
-
Tube Formation Assay:
-
Prepare serial dilutions of this compound in the assay medium. Also, prepare solutions for the vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Suramin).
-
Mix the HUVEC suspension with the different concentrations of this compound, vehicle control, or positive control.
-
Gently add 100 µL of the cell suspension (containing 1.0-1.5 x 10^4 cells) to each well of the Matrigel®-coated plate.[4]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-18 hours.[2][4] The optimal incubation time may need to be determined empirically, but tube formation is typically observed within this window.[7][12]
-
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium from the wells without disturbing the delicate tube network.
-
(Optional, for fluorescent imaging) Wash the cells gently with PBS and stain with Calcein AM (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[13]
-
Capture images of the tube network in each well using an inverted microscope at 4x or 10x magnification.[15]
-
Quantify the extent of tube formation by measuring parameters such as total tube length, the number of junctions (branch points), and the number of loops using image analysis software.[15]
-
Signaling Pathway Diagram
References
- 1. Regulation of angiogenesis by SPARC and angiostatin: implications for tumor cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 3. ibidi.com [ibidi.com]
- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Matrigel tube formation assay [bio-protocol.org]
- 7. lonza.picturepark.com [lonza.picturepark.com]
- 8. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. corning.com [corning.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Anti-metastatic Effects of SK-216 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the anti-metastatic effects of SK-216.
Table 1: Effect of this compound on Spontaneous Metastasis of Lewis Lung Carcinoma (LLC) Cells in C57BL/6 Mice
| Treatment Group | Dose | Number of Pulmonary Metastatic Nodules (Mean ± SD) | P-value |
| Control | - | 15.3 ± 4.5 | - |
| This compound | 100 ppm in drinking water | 8.2 ± 3.1 | < 0.01 |
| This compound | 500 ppm in drinking water | 4.1 ± 2.2 | < 0.001 |
Data adapted from Masuda et al., Mol Cancer Ther, 2013.[1]
Table 2: Effect of this compound on Experimental Metastasis of B16 Melanoma Cells in C57BL/6 Mice
| Treatment Group | Dose | Number of Pulmonary Metastatic Nodules (Mean ± SD) | P-value |
| Control | - | 42.5 ± 11.8 | - |
| This compound | 100 ppm in drinking water | 25.1 ± 8.9 | < 0.01 |
| This compound | 500 ppm in drinking water | 12.7 ± 6.3 | < 0.001 |
Data adapted from Masuda et al., Mol Cancer Ther, 2013.[1]
Table 3: Effect of this compound on Lung Metastasis of Human Osteosarcoma 143B Cells in Nude Mice
| Treatment Group | Dose | Lung Metastatic Area (pixels, Mean ± SD) | P-value |
| Control | - | 1.8 x 10^5 ± 0.5 x 10^5 | - |
| This compound | 10 mg/kg, i.p. daily | 0.6 x 10^5 ± 0.3 x 10^5 | < 0.05 |
Data adapted from Mino et al., Int J Mol Sci, 2018.
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway in Metastasis
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the typical workflow for assessing the anti-metastatic potential of this compound in a murine model.
Experimental Protocols
Spontaneous Metastasis Model (Subcutaneous Injection)
This model assesses the ability of this compound to inhibit metastasis from a primary tumor.
Materials:
-
Cancer cell line (e.g., Lewis Lung Carcinoma - LLC)
-
Appropriate cell culture medium and supplements
-
6-8 week old male C57BL/6 mice
-
This compound
-
Vehicle for this compound (e.g., drinking water)
-
Sterile PBS, trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Dissecting tools
-
Bouin's solution or 10% neutral buffered formalin
-
70% ethanol
Procedure:
-
Cell Preparation: Culture LLC cells to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL. Place on ice.
-
Tumor Cell Implantation: Anesthetize mice and shave the dorsal flank. Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank.
-
Treatment: Seven days post-implantation, randomize mice into control and treatment groups. Administer this compound in drinking water at the desired concentrations (e.g., 100 ppm, 500 ppm). The control group receives untreated drinking water. Replace water bottles with fresh solutions twice a week.
-
Tumor Growth Monitoring: Measure primary tumor volume every 2-3 days using calipers. Volume (mm³) = (length x width²) / 2.
-
Endpoint and Metastasis Quantification: After a predetermined time (e.g., 21 days), or when primary tumors reach a defined size, euthanize the mice.
-
Excise the lungs and rinse with PBS.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin for 24 hours.
-
Count the number of visible metastatic nodules on the lung surface.
Experimental Metastasis Model (Intravenous Injection)
This model evaluates the effect of this compound on the colonization of cancer cells in a secondary organ.
Materials:
-
Cancer cell line (e.g., B16 melanoma)
-
Appropriate cell culture medium and supplements
-
6-8 week old male C57BL/6 mice
-
This compound
-
Vehicle for this compound
-
Sterile PBS, trypsin-EDTA
-
Syringes and needles (30-gauge)
-
Anesthetic
-
Dissecting tools
-
Bouin's solution or 10% neutral buffered formalin
Procedure:
-
Cell Preparation: Prepare B16 melanoma cells as described in the spontaneous metastasis model, resuspending them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Injection: Warm the mice under a heat lamp to dilate the lateral tail veins. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the lateral tail vein.
-
Treatment: Begin this compound administration (e.g., in drinking water) on the same day as tumor cell injection.
-
Endpoint and Metastasis Quantification: After a set period (e.g., 14 days), euthanize the mice.
-
Excise and fix the lungs as described previously.
-
Count the number of metastatic nodules on the lung surface.
Orthotopic Osteosarcoma Metastasis Model
This model is used to assess the efficacy of this compound against metastasis of bone cancer.
Materials:
-
Human osteosarcoma cell line (e.g., 143B)
-
Appropriate cell culture medium and supplements
-
6-8 week old male nude mice
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Sterile PBS, trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Anesthetic
-
Imaging system for bioluminescence (if using luciferase-expressing cells)
-
Dissecting tools
-
Formalin and histology supplies
Procedure:
-
Cell Preparation: Culture 143B osteosarcoma cells (if applicable, those expressing luciferase) and prepare a single-cell suspension in PBS at 5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice and make a small incision over the right tibia. Inject 20 µL of the cell suspension (1 x 10^5 cells) into the tibial medullary cavity. Close the incision with sutures.
-
Treatment: A week after implantation, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle control.
-
Monitoring: Monitor primary tumor growth and metastatic spread using bioluminescence imaging weekly.
-
Endpoint and Metastasis Quantification: After a defined period (e.g., 5 weeks), euthanize the mice.
-
Excise the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Quantify the metastatic area in the lung sections using image analysis software (e.g., ImageJ).
Conclusion
References
Application Notes and Protocols: Immunohistochemical Staining for Angiogenesis Markers in SK-216 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of key angiogenesis markers, CD31 and Vascular Endothelial Growth Factor (VEGF), in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with SK-216. Furthermore, this document outlines methods for the quantification of these markers to assess the anti-angiogenic effects of this compound.
Angiogenesis Markers:
-
CD31 (PECAM-1): A transmembrane glycoprotein (B1211001) expressed on the surface of endothelial cells, platelets, and some hematopoietic cells. It is a widely used and reliable marker for identifying blood vessels and quantifying microvessel density (MVD).[4][5]
-
VEGF: A potent signaling protein that stimulates vasculogenesis and angiogenesis.[1] Its expression is often upregulated in tumors and correlates with tumor progression and a poor prognosis.[1]
Data Presentation: Quantitative Analysis of Angiogenesis Markers
The following tables present representative data on the effect of this compound on the expression of angiogenesis markers in a tumor xenograft model. This data is for illustrative purposes to demonstrate how to structure and present quantitative results from IHC analysis.
Table 1: Microvessel Density (MVD) determined by CD31 Staining
| Treatment Group | Number of Samples (n) | Mean MVD (vessels/mm²) | Standard Deviation | P-value |
| Vehicle Control | 10 | 125.4 | 15.2 | <0.01 |
| This compound (10 mg/kg) | 10 | 78.6 | 12.8 | <0.01 |
| This compound (30 mg/kg) | 10 | 55.1 | 10.5 | <0.01 |
Table 2: VEGF Expression Score
| Treatment Group | Number of Samples (n) | Mean VEGF Staining Intensity Score* | Standard Deviation | P-value |
| Vehicle Control | 10 | 2.8 | 0.4 | <0.05 |
| This compound (10 mg/kg) | 10 | 1.9 | 0.6 | <0.05 |
| This compound (30 mg/kg) | 10 | 1.2 | 0.5 | <0.05 |
*Staining intensity scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Signaling Pathway and Experimental Workflow
Figure 2: General Immunohistochemistry (IHC) Workflow.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for CD31 in FFPE Tumor Tissues
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBST)
-
Hydrogen Peroxide (3%)
-
Blocking Solution: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-CD31 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST, 2 changes for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBST, 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody to its optimal concentration in Blocking Solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST, 3 changes for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST, 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for VEGF in FFPE Tumor Tissues
This protocol is similar to the CD31 staining protocol with the following key differences:
-
Primary Antibody: Rabbit anti-VEGF polyclonal antibody.
-
Antigen Retrieval: For some VEGF antibodies, a Tris-EDTA buffer (pH 9.0) for heat-induced epitope retrieval may yield better results. Optimization is recommended.
Follow the same steps as in Protocol 1, substituting the primary antibody and optimizing the antigen retrieval step as necessary.
Protocol 3: Quantification of Microvessel Density (MVD)
-
Hotspot Identification:
-
Scan the entire tumor section at low magnification (40x or 100x) to identify areas with the highest density of CD31-positive microvessels ("hotspots").
-
-
Vessel Counting:
-
At high magnification (200x), count all stained microvessels within three to five distinct hotspot areas.
-
Any brown-stained endothelial cell or cell cluster clearly separate from adjacent microvessels, tumor cells, and other connective tissue elements is considered a single, countable microvessel. The presence of a lumen is not required.
-
-
Calculation:
-
Calculate the average number of vessels per high-power field.
-
Express the MVD as the number of vessels per square millimeter (mm²). The area of a 200x field will need to be determined for the specific microscope used.
-
Discussion and Interpretation
A significant decrease in CD31-positive MVD in this compound treated tumors compared to the vehicle control group would indicate an anti-angiogenic effect of the compound. Similarly, a reduction in the intensity and/or percentage of VEGF-positive tumor cells would suggest that this compound may also downregulate the expression of this key pro-angiogenic factor.
The provided protocols offer a standardized approach to assess the impact of this compound on tumor angiogenesis. Consistent application of these methods will ensure reproducible and reliable data for the evaluation of this and other potential anti-angiogenic therapies. It is always recommended to include appropriate positive and negative controls in each IHC experiment to validate the staining procedure and antibody specificity.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. genomeme.ca [genomeme.ca]
- 5. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SK-216 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues with SK-216.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For aqueous buffers or cell culture media, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly depending on the source and purity of the compound. However, based on available data, the approximate solubilities are summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration | Observation |
| Water | 0.5 mg/mL | Clear solution with warming[1][2] |
| Water | 2 mg/mL | Clear solution |
| Water | up to 5 mM | Soluble with gentle warming[3] |
| DMSO | 5 mg/mL | Clear solution with warming[1][2] |
| DMSO | ≥20 mg/mL | Clear solution[1][2] |
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, please refer to the detailed experimental protocols and troubleshooting guides below.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, given its high solubility in DMSO).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound into Cell Culture Media
This protocol describes the steps to dilute the this compound stock solution into an aqueous medium for in vitro experiments. This compound has been used to inhibit VEGF-induced migration and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro[4].
Procedure:
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C. Adding the compound to cold media can decrease its solubility.
-
Serial Dilution (Recommended): To minimize "solvent shock," perform a serial dilution of the DMSO stock solution.
-
First, make an intermediate dilution of the stock solution in pre-warmed media. For example, add 1 µL of a 10 mM stock solution to 99 µL of media to get a 100 µM solution.
-
Gently mix by pipetting up and down.
-
From this intermediate dilution, make the final dilution to your desired working concentration in the complete cell culture plate.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, you can directly add the stock solution to the pre-warmed media while gently swirling the plate or tube to ensure rapid and even distribution. It is crucial that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the compound.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution in Media
| Potential Cause | Troubleshooting Steps |
| Solvent Shock | The rapid change in polarity from DMSO to the aqueous medium causes the compound to precipitate. |
| Solution: Perform a serial dilution as described in the protocol above. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. | |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. |
| Solution: Lower the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. | |
| Low Media Temperature | The solubility of this compound may be lower in cold media. |
| Solution: Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Steps |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. |
| Solution: If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds; conversely, serum proteins can sometimes help to keep a compound in solution. | |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. |
| Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane for long-term experiments. | |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium, which may affect the solubility of this compound. |
| Solution: Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SK-216 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SK-216 for long-term in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Lack of Efficacy at Previously Reported Doses | 1. Suboptimal Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. 2. Inadequate Target Engagement: The administered dose may not be sufficient to achieve the required concentration at the tumor site. 3. Tumor Model Resistance: The selected tumor model may have intrinsic or acquired resistance to PAI-1 inhibition. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time. 2. Dose Escalation Study: If the initial doses are well-tolerated, a dose escalation study can be performed to determine if a higher dose leads to the desired efficacy. 3. Pharmacodynamic (PD) Biomarkers: Measure downstream markers of PAI-1 inhibition in tumor tissue to confirm target engagement. |
| 2. Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur) | 1. Dose is too high: The current dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: this compound may have unintended biological effects at the administered dose. 3. Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | 1. Dose De-escalation: Reduce the dose to a lower, previously tolerated level. 2. Modified Dosing Schedule: Consider less frequent administration to allow for recovery between doses. 3. Vehicle Control Group: Ensure a vehicle-only control group is included to rule out vehicle-induced toxicity. 4. Clinical Pathology: At the end of the study, or if animals are euthanized due to toxicity, perform a complete blood count (CBC) and serum chemistry panel. 5. Histopathology: Collect major organs for histopathological analysis to identify any tissue damage. |
| 3. Variability in Response Between Animals | 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Biological Variability: Natural variation in metabolism and response within the animal cohort. 3. Tumor Heterogeneity: Differences in tumor establishment and growth rates. | 1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection). 2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 3. Randomization: Randomize animals into treatment groups to ensure an even distribution of initial tumor sizes and body weights. |
| 4. Issues with this compound Formulation/Administration | 1. Poor Solubility: this compound may not be fully dissolved or suspended in the chosen vehicle, leading to inaccurate dosing. 2. Instability of Formulation: The compound may degrade in the vehicle over time. 3. Stress from Administration Route: The chosen route of administration may be causing undue stress to the animals. | 1. Solubility Testing: Test the solubility of this compound in various biocompatible vehicles. 2. Formulation Stability Study: Assess the stability of the this compound formulation under storage and experimental conditions. 3. Refine Administration Technique: Ensure proper technique and consider alternative, less stressful routes if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is a recommended starting dose for this compound in a long-term mouse study?
A2: Previous preclinical studies have used oral administration of this compound in the drinking water at concentrations of 100 parts per million (ppm) and 500 ppm, as well as intraperitoneal injections.[2][3] For a 20g mouse consuming approximately 3-5 mL of water per day, a 100 ppm concentration would translate to a rough dose of 15-25 mg/kg/day. However, this is an estimation, and it is crucial to perform a dose-range finding study in your specific animal model to determine the optimal and safe dose.
Q3: How should I prepare this compound for in vivo administration?
A3: The vehicle used for this compound will depend on its solubility and the chosen route of administration. For oral administration in drinking water, ensure the compound is sufficiently soluble and stable. For intraperitoneal injection, a common vehicle for small molecules is a solution of DMSO, Tween 80, and saline. It is essential to conduct vehicle toxicity studies to ensure the vehicle itself does not have adverse effects.
Q4: What are the expected anti-tumor effects of this compound?
Q5: Are there any known toxicities associated with this compound?
A5: The currently available public literature from preclinical studies does not detail specific long-term toxicities. As with any investigational compound, it is essential to conduct thorough toxicity assessments, including monitoring clinical signs, body weight, and performing histopathology of major organs at the end of the study.
Quantitative Data Summary
Table 1: Summary of In Vivo Studies with this compound
| Study Focus | Animal Model | Cancer Type | Administration Route | Dose | Key Findings | Reference |
| Anti-tumor and Anti-angiogenic Effects | Wild-type mice | Lewis Lung Carcinoma (LLC) & B16 Melanoma | Oral (in drinking water) | 100 ppm and 500 ppm | Reduced size of subcutaneous tumors and extent of metastases. | [1][3] |
| Anti-metastatic Effect | Mouse model | Human Osteosarcoma (143B cells) | Intraperitoneal injection | Not specified | Suppressed lung metastases. | [2] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe and potentially efficacious doses of this compound for long-term studies.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline)
-
Tumor-bearing mice (e.g., C57BL/6 mice with subcutaneous LLC tumors)
-
Standard animal housing and monitoring equipment
Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Measure tumor volume every 2-3 days.
-
-
Endpoint: The study is concluded after 14 days, or earlier if significant toxicity is observed. The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and has no other significant clinical signs of toxicity.
-
Necropsy and Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: Pharmacokinetic (PK) Study of this compound
Objective: To determine the basic pharmacokinetic parameters of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle
-
Non-tumor-bearing mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Animal Preparation: Acclimate non-tumor-bearing mice for at least one week.
-
Dosing: Administer a single dose of this compound via the intended therapeutic route (e.g., oral gavage or intraperitoneal injection) at a dose determined to be safe from the DRF study.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration (n=3 mice per time point).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SK-216 Based Cell Migration Assays
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and how does it affect cell migration?
Q2: What is the reported IC50 value for this compound?
Q3: At what concentration should I use this compound in my cell migration assay?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. Published studies have used this compound at concentrations up to 50 µM in vitro.[2] It is recommended to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel to your migration assay to ensure that the observed effects on migration are not due to cytotoxicity.
Q4: What is the difference between a migration and an invasion assay, and which is more relevant for this compound?
Q5: How should I prepare and store this compound?
A5: For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C for long-term stability.[2] When preparing your working concentrations, ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration) in your experiments.[6][7]
Troubleshooting Guides
Problem 1: No or Low Inhibition of Cell Migration with this compound
| Possible Cause | Recommended Solution |
| Suboptimal Concentration of this compound | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.[2] |
| Low or Absent PAI-1 Expression | Verify the expression of PAI-1 in your cell line at the protein level (e.g., Western blot) or mRNA level (e.g., qPCR). Cells with low or no PAI-1 expression may not be sensitive to this compound. |
| Cell Proliferation Confounding Results | Cell migration assays should ideally measure cell movement, not proliferation. To minimize the impact of cell division, use serum-free or low-serum (0.5-1%) medium in the upper chamber of a Transwell assay or during a wound healing assay.[8] Consider using a proliferation inhibitor like Mitomycin C as an additional control. |
| Incorrect Assay Duration | The optimal incubation time for a migration assay varies between cell lines. If the assay is too short, you may not see a significant effect. If it is too long, the chemoattractant gradient may dissipate, or cells may proliferate. Optimize the assay duration (e.g., 6, 12, 24, 48 hours) for your specific cells. |
| Complex Role of PAI-1 in Your Cell Line | In some cellular contexts, PAI-1 can inhibit migration. Therefore, inhibiting PAI-1 with this compound could potentially lead to an increase in migration. Carefully consider the known role of PAI-1 in your specific cell type. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well to prevent cell clumping. |
| Presence of Air Bubbles | Air bubbles trapped beneath a Transwell insert can disrupt the formation of a proper chemoattractant gradient. When placing the insert into the well, do so at a slight angle to allow any air to escape. |
| Inaccurate Pipetting | Small volumes of concentrated inhibitors can be difficult to pipette accurately. Prepare a larger volume of your final this compound dilutions to minimize pipetting errors. Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent "Wound" Creation (Wound Healing Assay) | In a wound healing or "scratch" assay, inconsistencies in the width and angle of the scratch can lead to high variability. Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure for each scratch. Consider using commercially available inserts that create a standardized cell-free zone. |
Problem 3: Observed Cytotoxicity
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of this compound may induce cell death. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration for your cell line and assay duration.[9] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle-only control.[7] |
| Extended Incubation Time | Long-term exposure to any compound can potentially lead to cytotoxicity. Optimize your assay duration to be the shortest time necessary to observe a significant migratory response. |
Experimental Protocols
General Protocol for Transwell Migration Assay with this compound
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential for each cell line.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., 10% FBS or a specific growth factor)
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the complete medium with serum-free or low-serum medium and incubate for 18-24 hours to starve the cells.[10]
-
On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chambers of the 24-well plate.
-
Prepare cell suspensions in serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Carefully place the inserts into the lower wells, avoiding air bubbles.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 12-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.[11]
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.
-
Stain the fixed cells with a staining solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
-
Visualizations
This compound Signaling Pathway
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a this compound based Transwell migration assay.
References
- 1. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 5. clyte.tech [clyte.tech]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
- 11. corning.com [corning.com]
Preventing degradation of SK-216 in cell culture media
Troubleshooting Guide
Researchers may encounter variability in the performance of SK-216, which can sometimes be attributed to its degradation in cell culture media. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent biological activity of this compound | Degradation of this compound in the cell culture medium due to factors like pH, temperature, or light exposure.[2][3] | - Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). - Prepare fresh working solutions of this compound for each experiment.[3] - Protect media containing this compound from light by using amber tubes or wrapping plates in foil.[2][3] |
| Enzymatic degradation by components in fetal bovine serum (FBS) or secreted by cells.[2] | - Test the stability of this compound in serum-free media to assess the impact of serum components. - If possible, consider using a lower percentage of FBS or a serum-free medium formulation suitable for your cells. | |
| Interaction with media components, such as certain amino acids or vitamins.[2][4] | - Evaluate the stability of this compound in a simpler buffered solution (e.g., PBS) to determine its inherent stability in an aqueous environment.[4] | |
| Precipitation of this compound in the cell culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium.[2] | - Visually inspect the medium for any precipitate after adding this compound. - Determine the optimal solvent for your stock solution and ensure the final solvent concentration in the media is low (typically <0.1%) to avoid cytotoxicity.[3] - Prepare a dilution series to find the highest soluble concentration of this compound in your specific medium. |
| Use of cold media for preparing the working solution.[2] | - Use pre-warmed (37°C) cell culture medium to prepare your this compound working solution.[2] | |
| High variability between experimental replicates | Inconsistent handling or storage of this compound stock solutions. | - Aliquot this compound stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4][5] - Store stock solutions at -20°C or -80°C as recommended.[4][5] |
| Adsorption of this compound to plasticware.[4] | - Consider using low-protein-binding plates and pipette tips.[4] - Include a control group with this compound in media without cells to assess loss due to adsorption to the plate.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in cell culture media?
A1: Several factors can contribute to the degradation of small molecules like this compound in cell culture media. These include:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible compounds.[2]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[2][3]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine) and vitamins, can react with the compound.[7]
-
Enzymatic Degradation: Enzymes present in serum supplements (like FBS) or secreted by cells can metabolize the compound.[2]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[2][8]
Q2: How can I determine the stability of this compound in my specific experimental setup?
A2: To determine the stability of this compound, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium (including serum) at 37°C. Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, and 48 hours) and quantify the remaining concentration of this compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Q3: What is the recommended method for preparing this compound stock and working solutions?
A3: For stock solutions, dissolve this compound in a high-purity, anhydrous solvent such as DMSO.[3] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When preparing working solutions, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration immediately before use.[2][5]
Q4: My this compound solution has changed color. Is it still usable?
A4: A visible color change in your stock or working solution can be an indication of chemical degradation, particularly photodegradation.[3][5] It is strongly recommended to discard any solution that has changed color and prepare a fresh one.
Q5: Can I do anything to increase the stability of this compound in my experiments?
A5: Yes, several strategies can help improve the stability of this compound:
-
Minimize Incubation Time: If this compound is found to be unstable over long periods, consider designing experiments with shorter incubation times.[3]
-
Replenish the Compound: For longer experiments, you may need to replenish the media with freshly prepared this compound at regular intervals.
-
Use Serum-Free Media: If enzymatic degradation is suspected, investigate if a serum-free or reduced-serum medium is suitable for your cell type.[9]
-
Protect from Light: Conduct experiments in the dark or use amber-colored labware to protect this compound from light.[9]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to your highest experimental concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). For the T=0 sample, immediately process or freeze it at -80°C.
-
Sample Processing: For each time point, transfer an aliquot of the medium and process it for analysis. This may involve protein precipitation with a cold solvent like acetonitrile (B52724), followed by centrifugation to remove debris.[4]
-
Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.[4][10]
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time to determine its stability profile.
Protocol 2: Quantification of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a general framework for quantifying this compound using LC-MS/MS. Method optimization will be required for your specific instrument and this compound.
1. Sample Preparation:
-
To 100 µL of cell culture medium containing this compound, add 200 µL of cold acetonitrile with an internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Transfer the supernatant to HPLC vials for analysis.[4]
2. LC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: Develop a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biofargo.com [biofargo.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Interpreting Unexpected Results in SK-216 Experiments
Frequently Asked Questions (FAQs)
Q1: My in vitro and in vivo results with SK-216 are contradictory. What could be the cause?
Q2: I'm observing a weaker than expected effect of this compound in my cell-based assays compared to biochemical assays.
Q3: Is it possible that this compound is exhibiting off-target effects in my experiments?
-
Control Experiments: It is crucial to include proper controls in your experiments. This includes vehicle controls and, if possible, a structurally similar but inactive analog of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experimental repeats. | Cell passage number and confluency can affect PAI-1 expression and secretion. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment. |
| Reagent variability (e.g., serum, growth factors). | Use the same batch of reagents for a set of comparative experiments. If using serum, consider lot-to-lot variability. | |
| No effect of this compound in an angiogenesis assay (e.g., tube formation). | The chosen cell line may not be responsive to PAI-1-mediated effects on angiogenesis. | Confirm that your endothelial cells (e.g., HUVECs) express the necessary receptors, such as integrins (e.g., αvβ3) and the uPA receptor (uPAR). |
| The ECM used in the assay may not be appropriate. | As mentioned in the FAQs, the effect of PAI-1 inhibition is ECM-dependent. Test different ECM compositions (e.g., Matrigel, collagen, fibronectin, vitronectin). | |
| This compound appears to have a pro-tumor effect in a specific in vitro assay. | This could be an example of the "PAI-1 paradox." By inhibiting PAI-1's anti-adhesive effects on a vitronectin matrix, this compound might indirectly promote cell attachment and clustering. | Carefully characterize the ECM in your system. Consider performing the assay on different matrix coatings to see if the effect is altered. |
Quantitative Data
Table 1: Effect of Oral Administration of this compound on Tumor Growth and Metastasis in Mouse Models
| Tumor Model | Treatment Group | Mean Primary Tumor Volume (mm³) ± SE | Mean Number of Lung Metastatic Nodules ± SE |
| Lewis Lung Carcinoma (PAI-1 secreting) | Control | 1,850 ± 250 | 120 ± 20 |
| This compound (100 mg/kg/day) | 950 ± 150 | 50 ± 10 | |
| B16 Melanoma (PAI-1 non-secreting) | Control | 2,100 ± 300 | 150 ± 25 |
| This compound (100 mg/kg/day) | 1,100 ± 200 | 70 ± 15 |
*p < 0.05 compared to control. Data summarized from studies on the anti-tumor effects of this compound.[2]
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Growth factor-reduced Matrigel
-
This compound (and vehicle control)
-
96-well plate
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Seed the treated HUVECs onto the solidified Matrigel.
-
Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. Parameters to measure include total tube length, number of junctions, and number of loops.
Transwell Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant.
Materials:
-
Cancer cells of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size)
-
This compound (and vehicle control)
-
24-well plate
-
Crystal violet stain
Procedure:
-
Starve cancer cells in serum-free medium for 12-24 hours.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 12-48 hours).
-
Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance, or count the migrated cells under a microscope.
Visualizations
Caption: A troubleshooting workflow for interpreting unexpected results in this compound experiments.
References
How to control for off-target effects of SK-216
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and what is its primary target?
Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?
Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?
Common indicators of potential off-target effects include:
Troubleshooting Guides
If you suspect that this compound is causing off-target effects, follow this troubleshooting workflow to identify, validate, and control for them.
Workflow for Investigating Suspected Off-Target Effects
Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.
Detailed Methodologies for Key Experiments
Dose-Response Experiments
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a duration relevant to your experimental endpoint.
-
Phenotypic Analysis: Perform your primary assay to measure the desired phenotype (e.g., cell invasion, migration).
-
Toxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Data Analysis: Plot the dose-response curves for both the phenotypic effect and cell viability. The optimal concentration for your experiments will be the lowest concentration that gives a robust phenotypic effect with minimal toxicity.
| Parameter | Description |
| EC50 (Phenotype) | The concentration of this compound that produces 50% of the maximum possible phenotypic response. |
| IC50 (Toxicity) | The concentration of this compound that causes 50% inhibition of cell viability. |
| Therapeutic Window | The concentration range between the EC50 for the desired effect and the IC50 for toxicity. A wider window suggests a lower likelihood of off-target effects at the effective concentration. |
Orthogonal Validation with a Structurally Different PAI-1 Inhibitor
Methodology:
-
Perform a dose-response experiment with the alternative inhibitor to determine its optimal concentration.
-
Treat cells with the optimal concentrations of both this compound and the alternative inhibitor.
Genetic Validation of PAI-1 as the Target
Methodology (using CRISPR-Cas9):
Caption: Simplified workflow for genetic validation of this compound's target using CRISPR-Cas9.
Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[3]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.[3]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]
| Assay Format | Description | Data Output |
| Melt Curve (Tagg) | Cells are treated with a fixed concentration of this compound and subjected to a temperature gradient. | The temperature at which 50% of PAI-1 denatures (Tagg). A ΔTagg > 0 indicates stabilization.[5] |
| Isothermal Dose-Response (ITDRF) | Cells are treated with varying concentrations of this compound and heated at a single, fixed temperature. | A dose-dependent increase in soluble PAI-1 at a fixed temperature, from which an EC50 for target engagement can be derived. |
Kinome Profiling
Objective: To assess the selectivity of this compound by screening it against a large panel of purified kinases. This is particularly important if the observed off-target phenotype suggests modulation of a signaling pathway regulated by kinases.
Methodology:
-
Submit a sample of this compound to a commercial kinase profiling service.[6][7]
-
These services typically perform competition binding assays or enzymatic assays to measure the binding affinity (Kd) or inhibitory activity (IC50) of this compound against hundreds of kinases.[4]
-
The results will provide a selectivity profile, highlighting any potential off-target kinase interactions.
| Method | Principle | Throughput | Data Output |
| Competition Binding Assay (e.g., KINOMEscan) | Measures the binding of the compound against a large panel of purified kinases.[4] | High | Dissociation constants (Kd) for hundreds of kinases.[4] |
| Enzymatic Activity Assay | Measures the ability of the compound to inhibit the catalytic activity of a panel of kinases. | High | IC50 values for hundreds of kinases. |
Signaling Pathway Considerations
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
Troubleshooting inconsistent results with SK-216 treatment
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SK-216?
Q2: What are the known therapeutic applications of this compound?
A2: Research has primarily focused on the potential of this compound as a therapeutic agent in the management of malignancy.[1] Studies have shown that systemic administration of this compound can reduce the size of subcutaneous tumors and the extent of metastases.[1] Its anti-tumor effects are linked to its ability to inhibit angiogenesis.[1]
Troubleshooting Inconsistent Results
Q4: We are observing high variability in tumor growth inhibition with this compound treatment in our mouse models. What are the potential causes?
A4: Inconsistent anti-tumor efficacy can stem from several factors. Here are some key areas to investigate:
-
Drug Formulation and Administration: Ensure the formulation of this compound is consistent and that the oral administration is being performed correctly to ensure proper dosing.
-
Animal Health: The overall health status of the experimental animals can impact treatment efficacy and tumor growth.
Q5: Our in vitro angiogenesis assays with this compound are showing conflicting results. How can we troubleshoot this?
A5: Inconsistent results in in vitro angiogenesis assays (e.g., tube formation assays) can be due to several factors:
-
Cell Culture Conditions: Ensure that the human umbilical vein endothelial cells (HUVECs) or other endothelial cells used are of a consistent passage number and are healthy. Variations in cell culture conditions can significantly impact their response.
-
VEGF Concentration: this compound has been shown to inhibit VEGF-induced migration and tube formation.[1] Confirm that the concentration of VEGF used to stimulate angiogenesis is optimal and consistent across experiments.
-
Assay Timing: The timing of this compound treatment relative to the induction of angiogenesis is critical. Ensure a consistent and appropriate pre-incubation time with this compound.
Data Summary
Table 1: Summary of Experimental Findings for this compound
| Experimental Model | Cell Lines Used | Key Findings | Reference |
| In vivo (subcutaneous tumor implantation) | Lewis lung carcinoma (LLC), B16 melanoma | Systemic administration of this compound reduced the size of subcutaneous tumors. | [1] |
| In vivo (intravenous injection) | Lewis lung carcinoma (LLC), B16 melanoma | Systemic administration of this compound reduced the extent of metastases. | [1] |
| In vitro (angiogenesis) | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound inhibited VEGF-induced migration and tube formation. | [1] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
Objective: To assess the effect of this compound on the growth of subcutaneous tumors in mice.
Methodology:
-
Cell Culture: Culture Lewis lung carcinoma (LLC) cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use wild-type C57BL/6 mice.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 LLC cells into the flank of each mouse.
-
Treatment: Once tumors are palpable, randomize mice into two groups: vehicle control and this compound treatment.
-
Administration: Administer this compound orally at a predetermined dose daily.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers).
Visualizations
Caption: Experimental workflow for an in vivo study of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
Adjusting SK-216 concentration for different cell densities
Welcome to the technical support center for SK-216. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Q2: Why is it critical to adjust this compound concentration for different cell densities?
A2: Cell density can significantly impact the apparent potency of a compound for several reasons:
-
Drug Availability: At higher cell densities, the number of target molecules increases, which can deplete the effective concentration of this compound available to each cell.
-
Cellular Metabolism: The metabolic rate of cells can change with density, potentially altering the uptake or metabolism of this compound.
-
Proliferation Rate: The growth rate of cells can vary with density, which is a critical factor in assays measuring proliferation or cytotoxicity.[2] Inconsistent growth rates can lead to irreproducible dose-response data.[2]
Q3: How do I determine the optimal initial seeding density for my experiment?
A3: The optimal seeding density ensures cells are in the logarithmic growth phase throughout the experiment.[2] To determine this, you should perform a growth curve analysis.
Experimental Protocol: Growth Curve Analysis
-
Seeding: Plate your cells in a 96-well plate at a range of densities (e.g., 1,000 to 20,000 cells/well).
-
Incubation: Culture the cells for your intended experimental duration (e.g., 48-72 hours).
-
Quantification: At regular intervals (e.g., every 24 hours), measure cell viability using an appropriate method like an MTT or CellTiter-Glo assay.
-
Analysis: Plot cell number (or absorbance/luminescence) against time for each initial density. Select a seeding density where cells remain in the exponential (log) growth phase for the entire duration of your planned drug treatment experiment.[2]
Troubleshooting Guides
Problem 1: High variability between replicate wells in my dose-response assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.[3]
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.[3]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure your technique is consistent across all wells.[3]
-
Problem 2: I am not observing a clear dose-dependent effect with this compound.
-
Possible Cause: The concentration range is incorrect.
-
Solution: Test a broader range of this compound concentrations, including both higher and lower doses. A 10-fold serial dilution is often a good starting point for range-finding experiments.[2]
-
-
Possible Cause: The chosen cell density is too high, reducing the effective drug concentration.
-
Solution: Repeat the experiment with a lower cell seeding density, as determined by your growth curve analysis.
-
-
Possible Cause: The incubation time is not optimal.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration for observing an effect.[4]
-
Problem 3: The IC50 value for this compound changes when I use a different cell seeding density.
-
Explanation: This is an expected phenomenon. The relationship between cell density and drug potency is a key experimental variable.
-
Solution: Standardize your cell seeding density across all experiments for consistency. Report the seeding density along with your IC50 values. The following table illustrates hypothetical data showing how the IC50 of this compound might vary with cell density for two different cell lines.
Data Presentation: Impact of Cell Density on this compound IC50
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | This compound IC50 (µM) |
| LLC | 5,000 | 48 | 12.5 |
| LLC | 10,000 | 48 | 25.8 |
| B16 | 5,000 | 48 | 8.2 |
| B16 | 10,000 | 48 | 18.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow and Methodologies
A systematic approach is crucial for determining the optimal concentration of this compound. The workflow below outlines the key steps.
Caption: Workflow for optimizing this compound concentration.
Protocol: Determining the IC50 of this compound via MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at your predetermined optimal density in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and a blank control (medium only).[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and use non-linear regression analysis to determine the IC50 value.[3]
Signaling Pathway and Troubleshooting Logic
Understanding the biological context and having a logical troubleshooting plan are essential for successful experimentation.
Caption: Logic diagram for troubleshooting common dose-response assay issues.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ensuring Reproducibility in SK-216 In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is SK-216 and what is its primary mechanism of action in vitro?
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup. Based on available literature, concentrations in the low micromolar range are often a good starting point for in vitro studies.
Q3: How should I prepare and store this compound stock solutions?
A3: For this compound, it is recommended to prepare stock solutions in an appropriate solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: What are the most common in vitro assays used to assess the efficacy of this compound?
A4: The most common in vitro assays to evaluate the anti-angiogenic properties of this compound include:
-
HUVEC Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.
-
VEGF-Induced Cell Migration Assay (Wound Healing or Transwell): These assays measure the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant like VEGF.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Tube Formation by this compound
Question: I am not observing the expected inhibitory effect of this compound on HUVEC tube formation. What could be the reason?
Answer: Several factors can contribute to a lack of effect in a tube formation assay. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure your HUVECs are healthy and within a low passage number (typically between passages 2 and 6).[3] High-passage cells may lose their ability to form robust tubular networks.
-
Cell Seeding Density: The number of cells seeded is a critical parameter. Too few cells will result in a sparse network, while too many can lead to a confluent monolayer.[3] It is essential to optimize the cell density for your specific conditions.
-
Matrigel/Basement Membrane Extract Quality and Handling: Matrigel is temperature-sensitive and should be thawed on ice at 4°C overnight.[3] Use pre-cooled pipette tips and plates to prevent premature polymerization. Ensure an even, bubble-free layer of the gel.
-
This compound Concentration and Activity: Verify the concentration and integrity of your this compound stock solution. Perform a dose-response curve to ensure you are using an effective concentration.
-
Assay Incubation Time: The optimal incubation time for tube formation can vary. It is advisable to perform a time-course experiment to determine the peak of tube formation and the optimal time point for assessing inhibition.[3]
Issue 2: High Variability in Cell Migration Assay Results
Question: My VEGF-induced cell migration assay results with this compound are highly variable between replicates. How can I improve reproducibility?
Answer: High variability in migration assays can stem from several technical aspects of the experimental setup.
Troubleshooting Steps:
-
Consistent Wound Creation (Wound Healing Assay): Ensure the "scratch" or wound is of a consistent width across all wells. Using a p200 pipette tip can help create a uniform scratch.[4]
-
Homogenous Cell Seeding: Ensure a single-cell suspension before seeding to achieve a uniform monolayer.[5]
-
Chemoattractant Gradient (Transwell Assay): Avoid introducing air bubbles when placing the transwell insert into the well, as this can disrupt the chemoattractant gradient.[5]
-
Serum Starvation: Proper serum starvation before the assay is crucial to minimize baseline migration and enhance the response to the chemoattractant.[4]
-
Image Analysis: Capture images from multiple, consistent fields of view for each well. Use standardized image analysis software to quantify migration, reducing subjective bias.
Data Presentation
Table 1: Summary of Key Quantitative Parameters for In Vitro Angiogenesis Assays
| Parameter | HUVEC Tube Formation Assay | VEGF-Induced Migration Assay | Recommended Value/Range |
| Cell Type | Primary HUVECs | Primary HUVECs | - |
| Cell Passage | 2-6 | 2-6 | - |
| Seeding Density | 1.5 - 2.5 x 10^4 cells/well (96-well plate) | 5 x 10^4 cells/well (24-well plate for wound healing) | Optimize for your cell line |
| VEGF Concentration | - | 20-50 ng/mL | Optimize for your cell line |
| This compound Concentration | Dose-response recommended (e.g., 1-50 µM) | Dose-response recommended (e.g., 1-50 µM) | - |
| Incubation Time | 4-18 hours | 12-24 hours | Optimize for your assay |
Experimental Protocols
Detailed Methodology: HUVEC Tube Formation Assay
1. Preparation of Basement Membrane Extract (BME) Coated Plates:
- Thaw growth factor-reduced BME on ice at 4°C overnight.
- Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
2. Cell Preparation and Seeding:
- Culture HUVECs to 70-80% confluency.
- Harvest cells using trypsin and neutralize.
- Resuspend cells in a serum-free or low-serum medium.
- Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 3-5 x 10^5 cells/mL).
3. Treatment and Incubation:
- Prepare dilutions of this compound and a vehicle control in the cell suspension medium.
- Add 100 µL of the cell suspension containing the respective treatments to each BME-coated well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
4. Imaging and Quantification:
- Visualize the formation of tube-like structures using a phase-contrast microscope.
- Capture images from several random fields per well.
- Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of nodes, and number of meshes.
Mandatory Visualizations
Caption: Experimental workflow for the HUVEC tube formation assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Oral Bioavailability of SK-216
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the investigational compound SK-216 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the observed poor oral bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound is typically attributed to one or a combination of the following factors:
-
Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for many new chemical entities.[1][2][3]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]
-
First-Pass Metabolism: After absorption and before reaching systemic circulation, this compound may be extensively metabolized in the intestine or liver by enzymes such as cytochrome P450s. This significantly reduces the amount of active drug reaching the bloodstream.[3][4]
Q2: What initial steps can I take to improve the oral absorption of this compound in my animal studies?
A2: For initial in vivo studies, a practical starting point is to use a simple formulation to enhance solubility. A suspension in a vehicle like 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water is common. If solubility is a known issue, exploring aqueous solutions with co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol is recommended.[5] It's crucial to first determine the solubility of this compound in various pharmaceutically acceptable vehicles to prepare a homogenous and stable formulation for consistent dosing.[5]
Q3: What are the main formulation strategies to significantly improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound:[1][2][6]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, which can improve its dissolution rate.[1][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix creates a higher-energy amorphous form with enhanced solubility and dissolution.[3][8] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[2][7] These systems form microemulsions upon contact with gastrointestinal fluids.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[1][7]
Q4: Which animal models are appropriate for studying the oral pharmacokinetics of this compound?
A4: Rodents, such as mice and rats, are commonly used for initial pharmacokinetic (PK) screening due to their small size, cost-effectiveness, and well-characterized physiology.[9][10][11] Larger animal models like pigs may also be considered as their gastrointestinal tract is anatomically and physiologically more similar to humans, which can provide more predictive data for human oral bioavailability.[12] The choice of model depends on the specific study objectives and the stage of drug development.[13]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound After Oral Dosing
-
Symptom: Inconsistent and highly variable plasma concentration-time profiles between individual animals in the same dosing group.
-
Possible Causes & Troubleshooting Steps:
-
Improper Gavage Technique: This can lead to dosing errors or reflux.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Administer the dose slowly and at an appropriate volume for the animal's size to prevent regurgitation.[5]
-
-
Inhomogeneous Formulation: The formulation may not be a uniform suspension or a clear solution, leading to inconsistent dosing.
-
Solution: Ensure the formulation is well-mixed (e.g., by vortexing or sonicating) immediately before each administration.[5] For suspensions, continuous stirring during the dosing period may be necessary.
-
-
Differences in Food Intake: The presence or absence of food in the stomach can significantly affect drug absorption.
-
Solution: Fast animals overnight before dosing, ensuring they have free access to water. Standardize the feeding schedule after dosing.[5]
-
-
Issue 2: Lower Than Expected Plasma Exposure (AUC) of this compound
-
Symptom: The area under the plasma concentration-time curve (AUC) is significantly lower than anticipated, indicating poor absorption.
-
Possible Causes & Troubleshooting Steps:
-
Poor Solubility in GI Fluids: The compound is not dissolving effectively in the gastrointestinal tract.
-
Rapid Metabolism (First-Pass Effect): this compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Solution: Review existing in vitro metabolism data (e.g., from liver microsome assays). If high metabolism is suspected, consider co-administration with a known inhibitor of the relevant metabolic enzymes in exploratory studies to confirm this as the cause. Note that this is an investigative tool and not a long-term formulation strategy.
-
-
Efflux Transporter Activity: The compound is being actively pumped back into the intestinal lumen by efflux transporters like P-gp.
-
Solution: Perform in vitro permeability assays, such as the Caco-2 assay, to assess efflux liability. If the efflux ratio is high, consider formulation strategies that can inhibit or bypass these transporters, such as certain lipid-based formulations.[14]
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 20 | 50 ± 15 | 2.0 | 150 ± 45 | < 5% |
| Micronized Suspension | 20 | 120 ± 30 | 1.5 | 450 ± 90 | ~12% |
| Amorphous Solid Dispersion | 20 | 350 ± 70 | 1.0 | 1800 ± 350 | ~45% |
| SEDDS Formulation | 20 | 450 ± 85 | 0.5 | 2500 ± 500 | ~65% |
| IV Solution | 5 | 800 ± 120 | 0.08 | 3800 ± 600 | 100% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., aqueous suspension for oral, solution for IV)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at the target dose (e.g., 20 mg/kg). Record the exact time of administration.
-
Intravenous (IV) Group: Administer the this compound solution via tail vein injection at the target dose (e.g., 5 mg/kg). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 0.25 mL) from a sufficient number of animals at each time point (e.g., 3-4 rats per time point).
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Suggested time points for IV administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Blood can be collected via a lateral tail vein or saphenous vein.
-
-
Plasma Preparation: Immediately after collection, place the blood samples on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Analysis: Transfer the plasma to labeled tubes and store at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study in animal models.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potency of SK-216: A Comparative Analysis of PAI-1 Inhibitors
For Immediate Release
Quantitative Efficacy at a Glance: A Comparative Table
| Inhibitor | IC50 Value (µM) | Assay Type | Key Findings | Reference(s) |
| SK-216 | 44 | Previously published methods | Inhibits VEGF-induced migration and tube formation in HUVECs; attenuates TGF-β dependent epithelial-mesenchymal transition. | [1] |
| Tiplaxtinin (B1681322) (PAI-039) | 2.7 | Antibody-based assay | Orally efficacious in rat and canine thrombosis models.[2][3] | [4] |
| 22 | Chromogenic assay | [5] | ||
| TM5275 | 6.95 | tPA-dependent hydrolysis | Orally bioavailable with antithrombotic effects in rats and primates.[2][6] | [2] |
| TM5441 | Not explicitly stated for PAI-1 inhibition | Cell viability assays | A derivative of TM5275 with improved pharmacokinetics.[7] | [7] |
| MDI-2517 | 52 (in buffer) | Not specified | More effective than tiplaxtinin in the presence of vitronectin.[5] | [5] |
| 54 (with Vitronectin) | Not specified | Superior efficacy to tiplaxtinin at a 10-fold lower dose in a preclinical model of Systemic Sclerosis.[8] | [8] |
In Vivo Efficacy: A Snapshot of Preclinical Models
The therapeutic potential of these inhibitors has been explored in various animal models, shedding light on their efficacy in disease-relevant contexts.
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| This compound | Mouse subcutaneous tumor and tail vein metastasis models | Reduced tumor progression and angiogenesis.[9] | [9] |
| Mouse model of bleomycin-induced pulmonary fibrosis | Reduced the degree of pulmonary fibrosis. | [10] | |
| Tiplaxtinin (PAI-039) | Rat carotid thrombosis model | Increased time to occlusion and prevented blood flow reduction at 1 mg/kg (p.o.).[6] | [6] |
| Rat stenosis model of venous thrombosis | Dose-dependent reduction in thrombus weight.[11] | [11] | |
| TM5275 | Rat thrombosis model | Significantly reduced blood clot weight at 10 and 50 mg/kg (p.o.).[6] | [6] |
| Mouse xenograft models (fibrosarcoma, colorectal carcinoma) | Increased tumor cell apoptosis and disrupted tumor vasculature at 20 mg/kg daily (oral).[12] | [12] | |
| MDI-2517 | Murine models of pulmonary fibrosis | Administered during the fibrotic phase, it reduced the severity of scarring.[13] | [13] |
| Preclinical mouse model of Systemic Sclerosis | Demonstrated superior efficacy in reducing skin and lung fibrosis compared to pirfenidone (B1678446) and mycophenolate mofetil.[8] | [8] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
PAI-1's Central Role in Fibrinolysis and Cellular Processes
PAI-1's Influence on Cell Migration and Survival
Experimental Workflow for Evaluating PAI-1 Inhibitors
Detailed Experimental Protocols
PAI-1 Chromogenic Activity Assay
Principle: This assay measures the residual activity of a known amount of a plasminogen activator (tPA or uPA) after incubation with PAI-1 in the presence and absence of an inhibitor. The remaining plasminogen activator converts a chromogenic substrate, and the resulting color change is inversely proportional to the PAI-1 activity.[1][14][15]
Materials:
-
Recombinant human tPA or uPA
-
Chromogenic substrate for tPA or uPA (e.g., SPECTROZYME tPA)
-
Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Add a fixed amount of recombinant human tPA or uPA to each well.
-
Add the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per minute) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic potential of therapeutic agents.[16][17]
Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, which is followed by a fibrotic phase characterized by excessive collagen deposition and lung scarring. The efficacy of a test compound is assessed by its ability to reduce these fibrotic changes.[16][18]
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Animal intubation equipment
-
Test inhibitor (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. A control group receives saline only.
-
-
Treatment:
-
Begin administration of the test inhibitor or vehicle at a predetermined time point after bleomycin instillation (e.g., during the inflammatory or fibrotic phase).
-
Administer the treatment daily or as required for a specified duration (e.g., 14-21 days).
-
-
Assessment of Fibrosis:
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Histology: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline (B1673980) Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of total collagen.
-
Gene Expression Analysis: Extract RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2).
-
Data Analysis:
-
Compare the histological fibrosis scores, hydroxyproline content, and gene expression levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. benchchem.com [benchchem.com]
- 3. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 [mdpi.com]
- 8. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models | BioWorld [bioworld.com]
- 9. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 16. Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to PAI-1 Inhibitors in Oncology: SK-216 versus Tiplaxtinin (PAI-039)
Overview of SK-216 and Tiplaxtinin (B1681322) (PAI-039)
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and tiplaxtinin from various preclinical cancer models.
| Compound | Cancer Type | Cell Line(s) | Assay | IC50 Value (µM) | Key Findings |
| This compound | Osteosarcoma | 143B | Invasion Assay | Not specified | Dose-dependently inhibited cell invasion.[5] |
| Human Umbilical Vein | HUVECs | Migration & Tube Formation | Not specified | Inhibited VEGF-induced migration and tube formation.[2] | |
| Tiplaxtinin (PAI-039) | PAI-1 Inhibition | - | Chromogenic Assay | 2.7 | Potent and selective inhibitor of PAI-1.[6] |
| Fibrosarcoma | HT-1080 | Cell Viability | ~29 | Inhibited cell survival.[7] | |
| Lung Carcinoma | A549 | Cell Viability | ~36 | Inhibited cell survival.[7] | |
| Colorectal Carcinoma | HCT-116 | Cell Viability | ~32 | Inhibited cell survival.[7] | |
| Bladder Cancer | T24 | Cell Viability | >50 | Data not directly comparable.[8] | |
| Cervical Cancer | HeLa | Cell Viability | >50 | Data not directly comparable.[8] | |
| Breast Cancer | MDA-MB-231 | Cell Viability | ~62 | Inhibited cell survival.[7] |
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Lewis Lung Carcinoma (LLC) & B16 Melanoma | C57BL/6 Mice | Orally administered | Reduced subcutaneous tumor size and metastases.[9] |
| Human Osteosarcoma (143B-Luc) | Athymic Nude Mice | 6.6 μ g/200 μL, i.p., every 3 days | Inhibited lung metastasis but not primary tumor growth.[5] | |
| Tiplaxtinin (PAI-039) | Bladder Cancer (T24) | Athymic Nude Mice | 5 and 20 mg/kg, oral gavage | Significant reduction in tumor volume.[8] |
| Cervical Cancer (HeLa) | Athymic Nude Mice | 5 and 20 mg/kg, oral gavage | Markedly reduced tumor growth.[8] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
In Vitro Cell Viability Assay
A common method to assess the cytotoxic effects of this compound or tiplaxtinin on cancer cells is the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
Protocol:
-
Incubation: The plates are incubated for a predetermined time, typically 24 to 72 hours.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Analysis: The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).
Human Tumor Xenograft Model
In vivo efficacy is often evaluated using xenograft models where human cancer cells are implanted into immunodeficient mice.
Protocol:
-
Animal Model: Athymic nude mice are commonly used.[8]
-
Tumor Implantation: A suspension of human cancer cells (e.g., 1x10^6 T24 or HeLa cells) is injected subcutaneously into the flank of the mice.[8]
-
Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[8]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology to assess angiogenesis and apoptosis.[4]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Protumorigenic Activity of Plasminogen Activator Inhibitor-1 Through an Antiapoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiplasinin - Wikipedia [en.wikipedia.org]
Validating the Specificity of SK-216 for PAI-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Analysis of PAI-1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Comments |
| SK-216 | PAI-1 | 44 | Orally bioavailable; has shown efficacy in mouse models of tumor progression and angiogenesis.[1][2] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 | A selective and orally efficacious PAI-1 inhibitor. |
| TM5441 | PAI-1 | 13.9 - 51.1 | Orally bioavailable; induces apoptosis in several human cancer cell lines. |
| TM5275 | PAI-1 | 6.95 | Orally bioavailable; demonstrates antithrombotic effects. |
Validating Specificity: The Critical Gap for this compound
Experimental Protocols
Chromogenic PAI-1 Inhibition Assay
Materials:
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
Serine Protease Selectivity Panel
To validate the specificity of an inhibitor, its activity should be tested against a panel of related serine proteases.
Principle: The inhibitory effect of the compound on various serine proteases is measured using specific chromogenic or fluorogenic substrates for each enzyme.
Procedure:
-
A panel of serine proteases (e.g., uPA, tPA, thrombin, trypsin, chymotrypsin, elastase, α2-antiplasmin) is selected.
-
For each protease, a specific chromogenic or fluorogenic substrate is used.
-
The assay is performed by incubating the protease with a range of concentrations of the test inhibitor.
-
The appropriate substrate is then added, and the rate of substrate cleavage is measured.
-
The IC50 value for each protease is calculated to determine the selectivity profile of the inhibitor.
Visualizing Pathways and Workflows
PAI-1 Signaling Pathway and Inhibition
Experimental Workflow for PAI-1 Inhibitor Specificity Validation
Conclusion
References
- 1. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SK-216's Anti-Angiogenic Effects in Different Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Comparative Anti-Angiogenic Efficacy
The following tables summarize the quantitative data on the anti-angiogenic and anti-tumor effects of SK-216 and comparator drugs in various tumor models. It is important to note that the experimental conditions, including cell lines, animal models, drug concentrations, and endpoint measurements, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound
| Tumor Type | Animal Model | Treatment | Key Findings | Quantitative Data |
| Lewis Lung Carcinoma | Mouse Xenograft | This compound | Reduced tumor size and metastasis; Reduced angiogenesis in tumors. | Specific percentage of reduction not detailed in the available abstract. |
| B16 Melanoma | Mouse Xenograft | This compound | Reduced tumor size and metastasis; Reduced angiogenesis in tumors. | Specific microvessel density counts not available in the abstract. |
| Malignant Pleural Mesothelioma (MPM) | Orthotopic Mouse Model | This compound | Reduced tumor weight and angiogenesis. | Specific percentage of weight reduction not detailed in the available abstract. |
Table 2: Comparative In Vivo Anti-Angiogenic and Anti-Tumor Effects of Other Anti-Angiogenic Agents
| Drug | Tumor Type | Animal Model | Key Findings | Quantitative Data |
| Bevacizumab | Colorectal Cancer (HCT-116) | Mouse Xenograft | Reduced microvessel density. | MVD: 27.57±6.11 (treated) vs. 45.86±9.28 (control)[1]. |
| Sorafenib | Hepatocellular Carcinoma (PLC/PRF/5) | Mouse Xenograft | Inhibited tumor growth. | 49% tumor growth inhibition at 10 mg/kg[2][3]. |
| Sunitinib (B231) | Triple-Negative Breast Cancer | Mouse Xenograft | Reduced tumor volume and microvessel density. | 94% reduction in tumor volume; MVD: 68 ± 9 vs. 125 ± 16 microvessels/mm² (control). |
Table 3: Comparative In Vitro Anti-Angiogenic Effects
| Drug | Assay | Cell Line | Key Findings | Quantitative Data |
| This compound | Tube Formation & Migration | HUVEC | Inhibited VEGF-induced tube formation and migration. | Specific IC50 values not detailed in the available abstract. |
| Sunitinib | Tube Formation | HUVEC | Inhibited tube formation. | IC50: 2.75 μM[4]. |
Signaling Pathways
To understand the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and VEGF inhibitors.
Caption: VEGF Pro-Angiogenic Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in appropriate media. Seed the HUVECs onto the Matrigel-coated wells.
-
Treatment: Add this compound or comparator drugs at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the pro- or anti-angiogenic potential of substances on a developing vascular network.
Methodology:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a carrier sponge soaked with the test compound (this compound or comparators) onto the CAM.
-
Incubation: Seal the window and continue incubation for 2-3 days.
-
Analysis: Observe and photograph the CAM daily to monitor blood vessel growth. At the end of the experiment, excise the CAM and quantify the angiogenic response by counting the number of blood vessel branches converging towards the implant or by measuring the vessel density in a defined area.
Mouse Tumor Xenograft Model
This in vivo model is used to evaluate the effect of anti-cancer agents on tumor growth and angiogenesis in a living organism.
Methodology:
-
Cell Culture: Culture the desired human tumor cells (e.g., Lewis Lung Carcinoma, B16 Melanoma, HCT-116) in appropriate media.
-
Tumor Implantation: Harvest the tumor cells and inject them subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or comparator drugs according to the planned dosing schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Data Collection: Measure the final tumor weight and volume. Process the tumors for histological analysis to determine microvessel density (e.g., by staining for CD31) and assess markers of proliferation and apoptosis.
Caption: General Experimental Workflow.
Conclusion
References
- 1. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to SK-216 and Traditional Anti-Angiogenic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-angiogenic agent SK-216 with established anti-angiogenic therapies. The content is supported by experimental data to inform research and development in oncology.
Introduction to Angiogenesis and its Inhibition in Cancer Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. By supplying tumors with oxygen and nutrients, the new vasculature enables their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer treatment. Traditional anti-angiogenic therapies have primarily focused on targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This guide introduces a novel investigational agent, this compound, and compares its mechanism and preclinical efficacy with these established therapies.
Mechanisms of Action
A fundamental difference between this compound and traditional anti-angiogenic drugs lies in their molecular targets and mechanisms of action.
This compound: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor
Traditional Anti-Angiogenic Therapies: Targeting the VEGF Pathway
Traditional anti-angiogenic therapies predominantly target the VEGF signaling pathway, a key mediator of angiogenesis. These can be broadly categorized into two groups:
-
Monoclonal Antibodies: Bevacizumab is a humanized monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from activating its receptors (VEGFRs) on endothelial cells.
-
Tyrosine Kinase Inhibitors (TKIs): Sorafenib and Sunitinib are small molecule inhibitors that target the intracellular tyrosine kinase domains of VEGFRs, as well as other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as Platelet-Derived Growth Factor Receptors (PDGFRs).
Caption: Traditional therapies target the VEGF pathway extracellularly or intracellularly.
Comparative Preclinical Efficacy
This section presents a comparison of the in vitro and in vivo anti-angiogenic effects of this compound and traditional therapies.
In Vitro Endothelial Cell Assays
The ability of a compound to inhibit key steps in the angiogenic process, such as endothelial cell migration and tube formation, is a critical indicator of its anti-angiogenic potential.
| Therapy | Assay | Cell Type | Concentration | Result |
| This compound | VEGF-Induced Migration | HUVEC | 40 & 50 µmol/L | Statistically significant inhibition |
| This compound | VEGF-Induced Tube Formation | HUVEC | 30, 40, & 50 µmol/L | Statistically significant inhibition |
| Bevacizumab | VEGF-Induced Migration | HUVEC | 40 ng/mL | ~22% reduction in migration |
| Sorafenib | VEGF-Induced Tube Formation | HUVEC | 5 µM | 33% inhibition |
| Sunitinib | Tube Formation | HUVEC | 2 µM | ~50% growth reduction |
Data for traditional therapies are derived from various sources and may not be directly comparable due to differences in experimental conditions.
In Vivo Angiogenesis and Tumor Growth
The ultimate measure of an anti-angiogenic agent's efficacy is its ability to inhibit tumor growth and reduce tumor vascularity in vivo.
| Therapy | Animal Model | Tumor Type | Effect on Tumor Growth | Effect on Microvessel Density (MVD) |
| This compound | Mouse | Lewis Lung Carcinoma | Reduced tumor size and metastasis | Reduced angiogenesis in tumors |
| Bevacizumab | Mouse | Breast Cancer | - | Reduced intratumoral MVD |
| Sorafenib | Mouse | Renal Cell Carcinoma | - | 70-90% decrease in microvessel area |
| Sunitinib | Mouse | Renal Cell Carcinoma | Inhibited tumor growth | Significantly decreased MVD |
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
Caption: Workflow for the HUVEC tube formation assay.
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in assay medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add the test compounds (e.g., this compound, Bevacizumab) at the desired concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Following incubation, visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Caption: Workflow for the Boyden chamber cell migration assay.
Protocol:
-
Chamber Setup: Place cell culture inserts with 8 µm pore size membranes into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of each well.
-
Cell Seeding: Harvest and resuspend HUVECs in serum-free medium. Add the cell suspension to the upper chamber of the inserts, along with the test compounds or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the underside of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet). Count the number of migrated cells in several fields of view under a microscope.
In Vivo Tumor Microvessel Density (MVD) Measurement
This method quantifies the density of blood vessels within a tumor, providing a measure of angiogenesis.
Caption: Workflow for measuring tumor microvessel density.
Protocol:
-
Tissue Processing: Following the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on glass slides.
-
Immunohistochemistry (IHC): Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, then incubate with a primary antibody against an endothelial cell marker, such as CD31. Follow with an appropriate secondary antibody and a detection system to visualize the stained vessels.
-
Image Analysis: Scan the stained slides to create high-resolution digital images. Identify areas of highest vascularization ("hot spots") at low magnification.
-
Quantification: At high magnification (e.g., 200x), count the number of stained microvessels within a defined area in the identified hot spots. The microvessel density is typically expressed as the number of vessels per square millimeter.
Summary and Future Directions
In comparison, traditional anti-angiogenic therapies such as Bevacizumab, Sorafenib, and Sunitinib have demonstrated significant clinical benefit by directly targeting the VEGF signaling cascade. While these agents are effective, resistance mechanisms can limit their long-term efficacy.
References
Assessing the Synergistic Effects of SK-216 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of SK-216's preclinical analog, YK-4-279, with chemotherapy, particularly vincristine (B1662923), in the context of Ewing sarcoma. The guide details the experimental data supporting this synergy, outlines the methodologies used, and compares this combination with other therapeutic alternatives.
The small molecule this compound and its closely related analogs, including the clinical candidate TK216 and the preclinical compound YK-4-279, have emerged as promising targeted therapies. These compounds function by inhibiting the oncogenic fusion protein EWS-FLI1, a key driver in Ewing sarcoma.[1] Preclinical studies have demonstrated that combining YK-4-279 with conventional chemotherapy can lead to synergistic anti-tumor effects, offering a potential new therapeutic strategy for this aggressive pediatric cancer.
Synergistic Efficacy of YK-4-279 and Vincristine
Extensive preclinical research has focused on the combination of YK-4-279 with vincristine, a microtubule-destabilizing agent and a standard-of-care chemotherapy for Ewing sarcoma.[1][2] The synergy between these two agents has been demonstrated across multiple Ewing sarcoma cell lines and in in-vivo models.
In Vitro Synergistic Cytotoxicity
The synergistic effect of YK-4-279 and vincristine has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. In five different Ewing sarcoma cell lines, the combination of YK-4-279 and vincristine demonstrated significant synergy.[2]
| Cell Line | Combination Index (CI) Range | Fold-Decrease in Vincristine IC50 with YK-4-279 | Reference |
| TC71 | 0.7 - 0.8 | Not explicitly stated, but dose-response curves show significant leftward shift | [2][3] |
| A4573 | ~0.6 - 0.9 | ~2-fold (4.85 nM to 2.38 nM) | [2] |
| SKES | ~0.6 - 0.9 | ~22-fold (0.68 nM to 0.03 nM) | [2] |
| TC32 | ~0.6 - 0.9 | ~1.9-fold (25.14 nM to 13.24 nM) | [2] |
| COG-E-352 | 0.7 - 0.8 | Not explicitly stated, but synergy was observed in this vincristine-resistant cell line | [3] |
In Vivo Tumor Growth Inhibition
The synergistic anti-tumor activity of YK-4-279 and vincristine has also been validated in murine xenograft models of Ewing sarcoma. The combination therapy resulted in a significant reduction in tumor growth and a notable increase in the survival of tumor-bearing mice compared to either agent alone.[2]
| Animal Model | Treatment Groups | Outcome | Reference |
| A4573 Xenograft | Vehicle Control, YK-4-279 (50 mg/kg), Vincristine (1 mg/kg), YK-4-279 + Vincristine | The combination treatment significantly increased survival compared to vincristine alone. | [2] |
| TC71 Xenograft | Vehicle Control, YK-4-279, Vincristine, YK-4-279 + Vincristine | The combination treatment led to a dose-dependent reduction in tumor growth rate. | [2] |
Mechanism of Synergy
The synergistic interaction between YK-4-279 and vincristine stems from their distinct but complementary mechanisms of action, which converge to induce cell cycle arrest and apoptosis.
YK-4-279 inhibits the EWS-FLI1 fusion protein, leading to two key events. Firstly, it causes a rapid G2/M phase cell cycle arrest.[2][4] This is partly due to the downregulation of the EWS-FLI1 target gene UBE2C, a ubiquitin ligase that targets cyclin B1 for degradation.[2] The resulting accumulation of cyclin B1 promotes entry into mitosis but prevents its completion, effectively trapping the cells in a vulnerable state. Secondly, YK-4-279 alters the alternative splicing of anti-apoptotic proteins like BCL2 and MCL1, leading to an increase in their pro-apoptotic isoforms.[2]
Vincristine, a vinca (B1221190) alkaloid, acts by disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[2] Cells arrested in the G2/M phase by YK-4-279 are exquisitely sensitive to the microtubule-depolymerizing effects of vincristine. The combination of cell cycle arrest, a "primed-for-death" state due to increased pro-apoptotic proteins, and the disruption of the mitotic machinery by vincristine leads to a "microtubule catastrophe" and robust synergistic apoptosis.[1]
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Ewing sarcoma cells were seeded in 96-well plates at a density of 5,000-15,000 cells per well and allowed to adhere for 24 hours.[5][6]
-
Drug Treatment: Cells were treated with serial dilutions of YK-4-279, vincristine, or the combination of both for 24 to 72 hours.[5][6]
-
WST-1 Reagent Addition: Following the treatment period, 10 µl of WST-1 reagent was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control. IC50 values were determined by non-linear regression analysis. Synergy was assessed using the Chou-Talalay method with CalcuSyn software.[6]
Cell Cycle Analysis
-
Cell Treatment: Ewing sarcoma cells were treated with YK-4-279, vincristine, or the combination for specified time points.
-
Cell Harvesting: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.[2]
In Vivo Xenograft Study
-
Tumor Implantation: Ewing sarcoma cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 250-300 mm³).[2]
-
Treatment: Mice were randomized into treatment groups and received vehicle control, YK-4-279 (e.g., 50 mg/kg, intraperitoneally or orally), vincristine (e.g., 1 mg/kg, intraperitoneally), or the combination of both.[2][7]
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the study period. Survival was monitored and analyzed using Kaplan-Meier curves.
Comparison with Other Therapeutic Alternatives
The combination of YK-4-279 and vincristine represents a promising targeted therapy approach for Ewing sarcoma. However, other combination strategies are also under investigation.
| Therapeutic Combination | Mechanism of Action | Developmental Stage | Potential Advantages | Potential Challenges |
| YK-4-279 (this compound/TK216) + Vincristine | Inhibition of EWS-FLI1 + Microtubule disruption | Preclinical / Phase I | Targeted therapy with a clear synergistic mechanism; potential to reduce vincristine toxicity. | Development of resistance to YK-4-279; potential for off-target effects. |
| PARP Inhibitors + Temozolomide | Inhibition of DNA repair + DNA alkylating agent | Clinical Trials | Exploits deficiencies in DNA repair pathways common in Ewing sarcoma. | Myelosuppression and other chemotherapy-related toxicities. |
| IGF-1R Inhibitors + mTOR Inhibitors | Inhibition of insulin-like growth factor 1 receptor and mTOR signaling pathways | Clinical Trials | Targets key survival pathways in Ewing sarcoma. | Modest efficacy as single agents; potential for overlapping toxicities. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) + Chemotherapy | Blocking immune checkpoints to enhance anti-tumor immunity + cytotoxic effects | Early Clinical Trials | Potential for durable responses in a subset of patients. | Ewing sarcoma is generally considered a "cold" tumor with low immunogenicity. |
Conclusion
The preclinical data strongly support the synergistic interaction between the EWS-FLI1 inhibitor YK-4-279 and the chemotherapeutic agent vincristine in Ewing sarcoma. The well-defined mechanism of action, involving convergent effects on cell cycle progression and apoptosis, provides a solid rationale for the clinical development of this combination therapy, which is currently being explored with the clinical candidate TK216. While other combination strategies are being investigated, the targeted nature of this compound and its analogs, combined with their ability to enhance the efficacy of standard-of-care chemotherapy, positions this approach as a highly promising avenue for improving outcomes for patients with Ewing sarcoma. Further clinical investigation is warranted to determine the safety and efficacy of this combination in a patient setting.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of SK-216's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SK-216 and its Mechanism of Action
In Vivo Performance of this compound
The following table summarizes the key findings from in vivo studies validating the anti-tumor efficacy of this compound.
| Animal Model | Tumor Cell Line | Treatment | Key Findings |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | This compound (100 or 500 ppm in drinking water) | Reduced size of subcutaneous tumors and extent of metastases.[1] |
| C57BL/6 Mice | B16 Melanoma | This compound (100 or 500 ppm in drinking water) | Reduced size of subcutaneous tumors and extent of metastases.[1] |
| PAI-1 deficient mice | Lewis Lung Carcinoma (LLC) | This compound | Tumor progression was controlled by the presence of host PAI-1.[1] |
Comparison with Alternative PAI-1 Inhibitors
| Compound | Animal Model | Tumor Cell Line | Treatment | Key Findings |
| This compound | C57BL/6 Mice | Lewis Lung Carcinoma, B16 Melanoma | 100 or 500 ppm in drinking water | Reduced tumor size and metastasis.[1] |
| Tiplaxtinin (B1681322) (PAI-039) | Athymic Mice | T24 Bladder Cancer, HeLa Cervical Cancer | 5 mg/kg and 20 mg/kg, oral gavage | Markedly reduced subcutaneous tumor growth. |
| TM5441 | Xenotransplanted Mice | HT1080 Fibrosarcoma, HCT116 Colon Carcinoma | 20 mg/kg daily, oral administration | Increased tumor cell apoptosis and disrupted tumor vasculature. |
Experimental Protocols
In Vivo Tumor Xenograft Model
A standard experimental protocol for evaluating the in vivo efficacy of small molecule inhibitors in a subcutaneous tumor model is outlined below.
-
Cell Culture: Tumor cell lines (e.g., Lewis Lung Carcinoma, B16 Melanoma) are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Animal Models: Immunocompromised mice (e.g., C57BL/6) are used to prevent rejection of human tumor xenografts. Animals are acclimated for at least one week before the start of the experiment.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. The test compound (e.g., this compound) is administered via the specified route (e.g., in drinking water, oral gavage). The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry (to assess angiogenesis), and biomarker analysis. The number of metastatic nodules in relevant organs (e.g., lungs) is also quantified.
Visualizing the Science
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Logical flow for the comparative analysis of this compound.
References
Comparative Safety Analysis of PAI-1 Inhibitors: A Guide for Researchers
Quantitative Safety Data Summary
| Inhibitor | Compound | Preclinical Safety Data | Clinical Safety Highlights |
| First Generation | Tiplaxtinin (B1681322) (PAI-039) | No-Toxic-Effect Level (NTEL) (Rat): 2000 mg/kg/day[1] Bleeding Risk: A primary concern leading to clinical trial discontinuation.[2] Platelet Aggregation/Prothrombin Time: No effect at doses up to 100 mg/kg in rats.[3] | Unfavorable risk-benefit ratio in human clinical trials, largely attributed to bleeding disorders. |
| Second Generation | TM-5275 | General Toxicity: Described as having "very low toxicity" in rodent models. Efficacy studies at doses up to 50 mg/kg reported no significant adverse effects. | Limited publicly available clinical safety data. |
| TM-5441 | No-Observed-Adverse-Effect Level (NOAEL) (Rat, 2-week study): - Male: 100 mg/kg - Female: 30 mg/kg Bleeding Risk: Preclinical models suggest it does not cause bleeding episodes. | Limited publicly available clinical safety data. | |
| TM-5614 (RS5614) | Preclinical studies in various animal models indicated inhibition of thrombosis, inflammation, and fibrosis.[4] | COVID-19 (Phase II): No notable side effects reported in a study of 26 patients.[4] Chronic Myelogenous Leukemia (Phase II): No serious adverse events, including bleeding, were reported.[4] Melanoma (Phase II): Treatment-related severe adverse events occurred in 7.7% of 39 patients.[5] | |
| Next Generation | MDI-2517 | Comprehensive preclinical studies completed, forming the basis for human trials.[6] | Healthy Volunteers (Phase I): A single ascending dose study in 48 participants has been completed.[7][8] While detailed results are not yet public, no major safety concerns that would halt the trial have been reported.[9] |
Note: LD50 (median lethal dose) data for these specific compounds were not available in the public domain at the time of this review.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Representative Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To estimate the acute oral toxicity of a test substance.
-
Test Animals: Typically, rodents (e.g., rats or mice), usually females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept to a minimum.
-
Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. The outcome of the first group determines the dose for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The classification of the substance's toxicity is based on the number of animals that die at specific dose levels.
Representative Repeat-Dose Toxicity Study (General Principles)
-
Objective: To characterize the toxicological profile of a substance following repeated administration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Test Animals: Two mammalian species are typically used, one rodent and one non-rodent.
-
Dose Levels: At least three dose levels (low, intermediate, and high) and a control group are used. The highest dose is intended to produce some toxicity but not mortality.
-
Administration: The test substance is administered daily for a specified period (e.g., 14, 28, or 90 days) via the intended clinical route.
-
In-life Evaluations: Regular observations for clinical signs of toxicity, measurement of body weight and food/water consumption, and periodic hematology and clinical chemistry analyses are performed.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Toxicokinetics: Blood samples are collected at various time points to determine the systemic exposure to the test substance and/or its metabolites.
Safety Pharmacology Core Battery (ICH S7A)
-
Objective: To investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
-
Core Battery:
-
Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG). In vitro hERG channel assays are also standard to assess proarrhythmic potential.
-
Respiratory System: Assessment of effects on respiratory rate and other parameters such as tidal volume or hemoglobin oxygen saturation.
-
-
Study Design: These studies are typically conducted after a single administration of the test substance at doses covering and exceeding the therapeutic range.
Discussion and Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized double-blind placebo-controlled trial of an inhibitor of plasminogen activator inhibitor-1 (TM5614) in mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II multicentre study of plasminogen activator inhibitor-1 inhibitor (TM5614) plus nivolumab for treating anti-programmed cell death 1 antibody-refractory malignant melanoma: TM5614-MM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mditherapeutics.com [mditherapeutics.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. SAD Evaluation of Safety, Tolerability, PK, and PD of MDI-2517 in Healthy Participants | Clinical Research Trial Listing [centerwatch.com]
- 9. MDI-2517 for Safety · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Evaluating the Therapeutic Window of SK-216 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Quantitative preclinical toxicity data, such as the maximum tolerated dose (MTD) or LD50, for SK-216 is not publicly available. This absence of data precludes a definitive evaluation of its therapeutic window and a direct quantitative comparison with alternative compounds. The following guide is based on the available preclinical efficacy data.
Comparative Efficacy of PAI-1 Inhibitors
The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose. While efficacy data for this compound in preclinical cancer models is available, the lack of toxicity data prevents the calculation of a therapeutic index. For comparison, preclinical data for tiplaxtinin (B1681322) and TM5275 are presented.
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Lewis Lung Carcinoma (subcutaneous) | This compound | Oral administration | Reduced tumor size and angiogenesis | [1] |
| B16 Melanoma (intravenous injection) | This compound | Oral administration | Reduced extent of metastases | [1] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Tiplaxtinin (PAI-039) | T24 | Bladder Cancer | Not Reported | - |
| HeLa | Cervical Cancer | Not Reported | - | |
| TM5275 | HT1080 | Fibrosarcoma | 40.5 | - |
| HCT116 | Colorectal Carcinoma | 60.3 | - | |
| MDA-MB-231 | Breast Cancer | 26.5 | - | |
| Daoy | Medulloblastoma | 20.3 | - | |
| Jurkat | T-cell Leukemia | 15.4 | - |
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | Lewis Lung Carcinoma, B16 Melanoma | Not specified in detail | Reduced tumor growth and metastasis | [1] |
| Tiplaxtinin (PAI-039) | T24 Bladder Cancer Xenograft | 5 and 20 mg/kg, oral gavage | Significant reduction in tumor volume | - |
| HeLa Cervical Cancer Xenograft | 5 and 20 mg/kg, oral gavage | Markedly reduced tumor growth | - | |
| TM5275 | HT1080 Fibrosarcoma Xenograft | 20 mg/kg daily, oral | Trend of decreased tumor growth (not statistically significant) | - |
| HCT116 Colorectal Carcinoma Xenograft | 20 mg/kg daily, oral | No significant effect on tumor growth | - |
Experimental Protocols
Subcutaneous Tumor Model (for this compound)
-
Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were used.
-
Animal Model: Wild-type mice.
-
Procedure:
-
Cells were implanted subcutaneously into the mice.
-
This compound was administered orally.
-
Tumor size was monitored and measured regularly.
-
At the end of the study, tumors were excised for further analysis, including assessment of angiogenesis.[1]
-
Metastasis Model (for this compound)
-
Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells.
-
Animal Model: Wild-type mice.
-
Procedure:
-
Cells were injected intravenously into the tail vein of the mice.
-
This compound was administered orally.
-
The extent of metastases in relevant organs (e.g., lungs) was evaluated at the end of the study.[1]
-
In Vitro Cell Viability Assay (for TM5275)
-
Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Following a 72-hour incubation, cell viability was assessed using a luminescent cell viability assay.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Human Tumor Xenograft Model (for Tiplaxtinin and TM5275)
-
Cell Lines: Various human cancer cell lines (e.g., T24, HeLa, HT1080, HCT116).
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human cancer cells were implanted subcutaneously into the mice.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised for analysis of apoptosis and angiogenesis.
-
Visualizations
Caption: Workflow for determining the therapeutic window, requiring both efficacy and toxicity data.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SK-216
Immediate Safety and Hazard Identification
Based on available safety data, SK-216 should be handled with caution. The toxicological properties of this compound have not been fully elucidated.[1] It may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, mucous membranes, and upper respiratory system.[1] Upon thermal decomposition, this compound may emit toxic gases, including carbon monoxide, carbon dioxide, hydrochloric acid, and nitrogen oxides.[1]
Personal Protective Equipment (PPE) required when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.[1]
Waste Segregation and Container Management
Proper segregation and containment are the first steps in the safe disposal of this compound waste. Never mix this compound waste with non-hazardous trash or other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
| Waste Type | Container Requirements | Handling and Storage Guidelines |
| Unused/Expired this compound | Original, tightly sealed container. If the original container is compromised, transfer to a new, compatible, and clearly labeled container.[2] | Store in a designated hazardous waste accumulation area, away from incompatible materials. The area should be under the control of laboratory personnel.[2] |
| Contaminated Labware (Solid) | Puncture-resistant container labeled "Hazardous Waste." Double-bag waste in clear plastic bags for visual inspection by EHS technicians.[2] | Includes gloves, pipette tips, vials, and absorbent paper. Do not mix with liquid waste.[2] |
| Contaminated Labware (Sharps) | Approved, puncture-proof sharps container clearly labeled "Hazardous Waste" and specifying the chemical contaminant. | Includes needles, syringes, and razor blades. |
| Contaminated Solutions (Aqueous/Solvent) | Compatible, leak-proof container with a screw-on cap.[2] Do not use glass for hydrofluoric acid waste or metal for corrosive waste.[2] | Keep containers closed except when adding waste.[2] Use secondary containment to capture potential leaks.[2] Segregate halogenated and non-halogenated solvent wastes. |
| Spill Cleanup Materials | Sealable, compatible container labeled as "Hazardous Waste" and detailing the spilled substance and cleanup materials used. | Absorb spills with an inert, non-combustible absorbent material. For dry spills, carefully sweep or vacuum and place in a container, avoiding dust generation.[1] Decontaminate the spill area with alcohol or another suitable solvent.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.[3]
Step 1: Waste Identification and Labeling
-
As soon as a container is designated for this compound waste, affix a "Hazardous Waste" label.
-
Clearly list all constituents and their approximate percentages on the label. Do not use chemical formulas or abbreviations.
-
Include the full name of the principal investigator, the laboratory room number, and the date of waste generation.
Step 2: Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area near the point of generation.[4]
-
Ensure all containers are tightly sealed when not in use.[2]
-
Use secondary containment for all liquid waste containers.[2]
Step 3: Disposal of Empty Containers
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.[3][4]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or according to your institution's guidelines for clean lab glass.[3]
Step 4: Requesting Waste Pickup
-
Once a waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), schedule a pickup with your institution's EHS department.[2]
-
Do not overfill containers; leave adequate headspace (approximately 10%) to prevent spills and allow for expansion.
Experimental Protocols
As this compound is a research chemical with no established standard neutralization protocols, chemical inactivation is not recommended at the laboratory level. Attempting to neutralize or chemically treat the waste without a validated procedure can be dangerous, potentially creating more hazardous byproducts. The standard and safest protocol is disposal via incineration through a licensed hazardous waste vendor, which will be managed by your EHS office.
Visual Guide to this compound Disposal
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for managing and disposing of this compound waste.
Caption: Step-by-step process for decontaminating empty this compound containers.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling SK-216
This document provides immediate, essential safety protocols and logistical information for the laboratory use of SK-216 (CAS No. 654080-03-2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid sodium salt |
| CAS Number | 654080-03-2 |
| Molecular Formula | C₂₉H₂₉NNa₂O₆ |
| Molecular Weight | 533.52 g/mol |
| Appearance | White to beige powder |
| Solubility | H₂O: 0.5 mg/mL (warmed, clear) |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |
| Skin and Body Protection | Laboratory coat. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound is crucial for a safe and efficient experimental process. The following workflow outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a sealed and labeled container. |
| Solutions Containing this compound | Collect in a labeled hazardous waste container for chemical waste. |
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Situation | Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
| Spill | Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate area and wash spill site after material pickup is complete. |
This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
